20-5,14-Hedge
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H39NO4 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[[(5Z,14Z)-20-hydroxyicosa-5,14-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C22H39NO4/c24-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-21(25)23-20-22(26)27/h7,9-10,12,24H,1-6,8,11,13-20H2,(H,23,25)(H,26,27)/b9-7-,12-10- |
InChI-Schlüssel |
YMORNHKJBUFZDD-GEHMVYPESA-N |
Isomerische SMILES |
C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)NCC(=O)O |
Kanonische SMILES |
C(CCCC=CCCCCCO)CCCC=CCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 20-5,14-HEDGE
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine, commonly known as 20-5,14-HEDGE, is a synthetic, stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid. As a 20-HETE mimetic, this compound exhibits a range of pharmacological effects, including modulation of vascular tone, inflammation, and cell survival. This guide delineates the core mechanism of action of this compound, focusing on its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data are presented to provide a comprehensive understanding of its pharmacological profile.
Molecular Target and Binding Affinity
This compound exerts its biological effects by acting as an agonist for the G-protein coupled receptor 75 (GPR75), which has been identified as the endogenous receptor for 20-HETE.[1][2][3] The binding of 20-HETE to GPR75 is of high affinity, and as a mimetic, this compound is presumed to interact with the receptor in a similar manner to elicit its effects.
Quantitative Data on Receptor Binding and Activation
| Parameter | Ligand | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 20-HETE | 0.156 nM | Purified GPR75 | [1] |
| 20-HETE | 3.75 nM | Human Endothelial Cell Membranes | [2] | |
| EC50 for GPR75 Activation | 20-HETE | 19.7 µM | CHO cells (β-arrestin assay) | |
| Effective Concentration | 20-HETE | 1-10 nM | Human Endothelial Cells (NO bioavailability, ACE expression) | |
| This compound | 1 µM | Cultured Bovine Pulmonary Artery Endothelial Cells (ROS production) | ||
| This compound | 5-20 µM | Organotypic Hippocampal Slice Cultures (Induction of cell death) | ||
| In Vivo Effective Dose | This compound | 30 mg/kg, i.p. | Male Sprague Dawley Rats (Protection against lung ischemia-reperfusion injury) | |
| This compound | 30 mg/kg, s.c. | Wistar Rats (Prevention of LPS-induced hypotension) |
Signaling Pathways
Upon binding of this compound to GPR75, two primary signaling cascades are initiated: a canonical G-protein dependent pathway and a non-canonical β-arrestin-independent, G-protein-independent pathway.
Gαq-Mediated Signaling
Activation of GPR75 by this compound leads to the dissociation of the Gαq/11 subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the vascular effects of 20-HETE and its mimetics.
GIT1/c-Src-Mediated EGFR Transactivation
In a parallel pathway, ligand-bound GPR75 recruits the G-protein coupled receptor kinase-interacting protein 1 (GIT1). This leads to the activation of the non-receptor tyrosine kinase c-Src, which then transactivates the Epidermal Growth Factor Receptor (EGFR) through phosphorylation. This transactivation initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation.
Experimental Protocols
The elucidation of the mechanism of action of this compound has relied on a variety of established biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation for GPR75 Interaction
This protocol is used to demonstrate the interaction between GPR75 and its signaling partners, such as Gαq/11 and GIT1, upon stimulation with this compound.
Workflow:
Methodology:
-
Cell Culture and Treatment: Human Microvascular Endothelial Cells (HMVECs) are cultured to ~80-90% confluency. Cells are then treated with vehicle or this compound at a specified concentration (e.g., 10 nM) for a short duration (e.g., 5 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with a non-specific IgG and Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against GPR75 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: The beads are pelleted by centrifugation and washed multiple times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against potential interacting partners (e.g., anti-Gαq/11, anti-GIT1).
Western Blot for Phosphorylated EGFR and c-Src
This method is used to quantify the activation of EGFR and c-Src by measuring their phosphorylation status following treatment with this compound.
Methodology:
-
Sample Preparation: Cells are treated with this compound as described above. Cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel. Following electrophoresis, proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR (Tyr1173) or anti-phospho-Src (Tyr416)).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total EGFR and total c-Src, as well as a loading control (e.g., β-actin or GAPDH) to normalize the data.
Inositol Phosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of the Gq signaling pathway.
Methodology:
-
Cell Seeding: Cells expressing GPR75 (e.g., GPR75-transfected HEK293 cells) are seeded in a 96-well plate.
-
Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Cells are lysed, and the IP1 concentration in the lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this assay, endogenous IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A standard curve is used to quantify the amount of IP1 produced, and dose-response curves are generated to determine the EC50 of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the 20-HETE signaling pathway. Its mechanism of action is centered on the activation of the GPR75 receptor, leading to the initiation of both Gq-dependent and GIT1/c-Src-mediated signaling cascades. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies outlined in this guide, is essential for researchers in the fields of cardiovascular and renal physiology, inflammation, and oncology who are investigating the therapeutic potential of targeting the 20-HETE/GPR75 axis.
References
- 1. Uncovering the signalling, structure and function of the 20-HETE-GPR75 pairing: Identifying the chemokine CCL5 as a negative regulator of GPR75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017156164A1 - 20-hete receptor (gpr75) antagonists and methods of use - Google Patents [patents.google.com]
- 3. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
20-5,14-HEDGE: A Stable 20-HETE Analog for Research and Drug Development
An In-depth Technical Guide
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a critical lipid signaling molecule involved in a wide array of physiological and pathophysiological processes. It plays a significant role in the regulation of vascular tone, angiogenesis, inflammation, and ion transport. However, the inherent instability and rapid metabolism of 20-HETE in vivo present considerable challenges for its experimental application and therapeutic development. To overcome these limitations, stable analogs have been synthesized. Among these, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, or 20-5,14-HEDGE, has emerged as a potent and stable mimetic of 20-HETE, making it an invaluable tool for researchers and a potential candidate for drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and relevant protocols.
Core Concepts: Stability and Mechanism of Action
Unlike its parent compound, this compound is designed for enhanced stability in vivo as it is not a substrate for lipoxygenases or cyclooxygenases.[1] This stability allows for more reliable and reproducible experimental outcomes. The addition of a glycine group may also facilitate cellular entry and protect the molecule from β-oxidation, thereby prolonging its action.[2]
This compound exerts its biological effects by mimicking the actions of endogenous 20-HETE, primarily through the G-protein coupled receptor GPR75.[3][4] Activation of GPR75 by 20-HETE or its analogs can trigger distinct downstream signaling cascades in different cell types.
Signaling Pathways Modulated by this compound
This compound, acting as a 20-HETE mimetic, influences several key signaling pathways that are central to vascular function, inflammation, and cell survival.
GPR75 Signaling in Endothelial Cells
In endothelial cells, the binding of a 20-HETE analog like this compound to GPR75 initiates a signaling cascade that can lead to endothelial dysfunction. This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of downstream kinases, ultimately impacting nitric oxide bioavailability and the expression of inflammatory mediators.[5]
Innate Immune and Inflammatory Response
In models of ischemia-reperfusion (IR) injury, this compound has been shown to attenuate the inflammatory response by modulating the innate immune system. Specifically, it reduces the expression of High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4), key mediators of sterile inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from various experimental studies involving this compound.
Table 1: In Vivo and Ex Vivo Dosages and Effects
| Model System | Species | Application | Dosage/Concentration | Observed Effect | Reference(s) |
| Ischemia-Reperfusion Lung Injury | Rat (Sprague Dawley) | Intraperitoneal (i.p.) | 30 mg/kg | Protective effects against hemorrhage, PMN infiltration, and apoptosis. | |
| Endotoxic Shock | Rat (Wistar) | Subcutaneous (s.c.) | 30 mg/kg | Prevented LPS-induced hypotension and tachycardia. | |
| Organotypic Hippocampal Slice Cultures (OHSCs) | Not Specified | In vitro | 5-20 µM | Dose-dependent induction of neuronal cell death. | |
| Ex Vivo Rat Lung Slices | Rat | Ex vivo | 1 µM | Reduced hypoxia-reoxygenation-induced apoptosis. | |
| Cultured Bovine Pulmonary Artery Endothelial Cells (BPAECs) | Bovine | In vitro | 1 µM | Increased ROS production. |
Table 2: Effects on Protein Expression and Activity
| Target Protein/Process | Model System | Treatment | Result | Reference(s) |
| HMGB1 Expression | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Attenuated IR-stimulated increase. | |
| TLR4 Expression | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Attenuated IR-stimulated increase. | |
| Caspase-3 Activity | Rat Lung (IR model) | 30 mg/kg this compound (i.p.) | Decreased IR-induced activity to near baseline. | |
| MyD88 Expression | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase in kidney, heart, aorta. | |
| NF-κB p65 (phosphorylated) | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase in kidney, heart, aorta. | |
| iNOS Protein Expression | Rat Tissues (Septic Shock) | 30 mg/kg this compound (s.c.) | Prevented LPS-induced increase. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature involving this compound.
Protocol 1: In Vivo Ischemia-Reperfusion Lung Injury Model
This protocol describes the surgical procedure to induce unilateral lung ischemia in rats, followed by treatment and tissue analysis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-400 gm) are used.
-
Treatment: 60 minutes prior to surgery, inject animals intraperitoneally (i.p.) with either this compound (30 mg/kg in NaPO₄ buffer) or vehicle control.
-
Anesthesia and Surgery: Anesthetize rats with isoflurane. Perform a thoracotomy to expose the left lung. Induce ischemia by occluding the left pulmonary artery for 60 minutes.
-
Reperfusion: Release the occlusion to allow for 2 hours of reperfusion.
-
Tissue Collection: At the end of the reperfusion period, euthanize the animals and harvest the lungs for subsequent analysis.
-
Analysis:
-
Histology: Fix lung tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and cell infiltration.
-
Western Blot: Prepare lung tissue homogenates to analyze the protein expression of HMGB1 and TLR4.
-
Caspase-3 Activity Assay: Use lung tissue homogenates to measure caspase-3 activity as an indicator of apoptosis.
-
Protocol 2: Western Blot for HMGB1 and TLR4 in Lung Tissue
This protocol outlines the steps for quantifying protein expression via Western Blot, adapted from methodologies used in lung injury models.
-
Tissue Homogenization: Homogenize harvested lung tissue in a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Determine the protein concentration of the resulting supernatant using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HMGB1 and TLR4, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane multiple times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the expression of the target proteins to the loading control.
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis, in tissue lysates.
-
Lysate Preparation: Prepare cytosolic extracts from lung tissue as described in the Western Blot protocol (Step 1). Ensure protein concentration is determined.
-
Assay Plate Preparation: In a 96-well microplate, add 50-200 µg of protein from each sample to individual wells. Adjust the final volume to 50 µL with chilled cell lysis buffer.
-
Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each well. Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (4mM stock, for a final concentration of 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance of the plate at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by active caspase-3.
-
Data Analysis: Compare the absorbance readings from the treated samples to the control samples to determine the fold-increase in caspase-3 activity.
Conclusion
This compound serves as a robust and reliable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous molecule allows for precise in vitro and in vivo studies. The data and protocols presented in this guide highlight its utility in investigating vascular biology, inflammation, and cellular injury models. As research continues to unravel the therapeutic potential of modulating the 20-HETE axis, stable analogs like this compound will undoubtedly be at the forefront of drug discovery and development efforts in this field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Staining protocol for organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE): Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE, is a synthetic analog and potent mimetic of the endogenous vasoactive eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5,14-HEDGE. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 20-HETE pathway modulators. This document details the mechanism of action of 5,14-HEDGE, focusing on its interaction with the G protein-coupled receptor 75 (GPR75) and the subsequent signaling cascades. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways to facilitate a deeper understanding and further investigation of this compound.
Discovery and Synthesis
The discovery and development of 5,14-HEDGE originated from the laboratories of Dr. John R. Falck at the University of Texas Southwestern Medical Center.[1][2][3] The rationale behind its synthesis was to create a more stable analog of 20-HETE, which is rapidly metabolized in vivo.[4] 5,14-HEDGE was designed to mimic the biological effects of 20-HETE, particularly its vasoconstrictor and pro-inflammatory actions, making it a valuable tool for studying the physiological and pathophysiological roles of the 20-HETE signaling pathway.[5]
Physicochemical and Pharmacological Properties
5,14-HEDGE is a lipid molecule with specific physicochemical and pharmacological characteristics that are crucial for its biological activity. A summary of its known properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H39NO4 | |
| Molecular Weight | 381.55 g/mol | |
| CAS Number | 1092380-14-7 | |
| Target Receptor | G protein-coupled receptor 75 (GPR75) | |
| In Vivo Dosage (Rat) | 30 mg/kg, subcutaneous |
Mechanism of Action: The GPR75 Signaling Pathway
5,14-HEDGE exerts its biological effects primarily through the activation of the G protein-coupled receptor 75 (GPR75), which has been identified as a high-affinity receptor for 20-HETE. The binding of 5,14-HEDGE to GPR75 initiates a cascade of intracellular signaling events that are critical for its observed physiological responses.
The activation of GPR75 by 5,14-HEDGE leads to the engagement of Gαq/11 proteins. This, in turn, stimulates downstream signaling pathways, including the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Furthermore, the signaling cascade involves the G-protein coupled receptor kinase-interacting protein 1 (GIT1), the non-receptor tyrosine kinase c-Src, and the transactivation of the Epidermal Growth Factor Receptor (EGFR). This complex signaling network ultimately influences a variety of cellular processes, including vascular tone, inflammation, and cell survival.
Below is a diagram illustrating the signaling pathway initiated by 5,14-HEDGE.
Key Experimental Protocols
The investigation of 5,14-HEDGE and its effects on cellular signaling pathways often involves a variety of molecular and cellular biology techniques. A frequently used method to assess the activation of downstream signaling components is Western blotting.
Western Blotting for GPR75 Signaling Pathway Analysis
This protocol is a representative example for the analysis of protein expression and phosphorylation in response to 5,14-HEDGE treatment.
Objective: To determine the effect of 5,14-HEDGE on the expression and/or phosphorylation of key proteins in the GPR75 signaling pathway (e.g., GPR75, c-Src, EGFR, NF-κB).
Materials:
-
Cell or tissue lysates treated with 5,14-HEDGE or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for the target proteins (e.g., anti-GPR75, anti-phospho-c-Src, anti-phospho-EGFR, anti-NF-κB).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram outlines the general workflow for this Western blotting protocol.
Therapeutic Potential and Future Directions
The ability of 5,14-HEDGE to mimic the actions of 20-HETE and modulate the GPR75 signaling pathway has positioned it as a valuable research tool and a potential therapeutic agent. Its efficacy in preclinical models of septic shock, where it has been shown to reverse hypotension and improve survival, highlights its potential for treating conditions characterized by vascular dysregulation.
Further research is warranted to fully elucidate the therapeutic window and potential side effects of 5,14-HEDGE. The development of more selective agonists and antagonists for the GPR75 receptor will be crucial for dissecting the specific roles of the 20-HETE signaling pathway in various diseases and for the development of targeted therapies. The information provided in this guide serves as a foundational resource for scientists and clinicians working towards these goals.
References
- 1. GPR75 RECEPTOR MEDIATES 20-HETE-SIGNALING AND METASTATIC FEATURES OF ANDROGEN-INSENSITIVE PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE) in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or unresolved inflammation can lead to chronic diseases and life-threatening conditions such as septic shock. A critical aspect of managing inflammatory conditions is the identification and characterization of molecules that can modulate these intricate pathways. One such molecule of significant interest is N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly referred to as 5,14-HEDGE. This synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE) has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models. This technical guide provides a comprehensive overview of the current understanding of 5,14-HEDGE's role in modulating inflammatory responses, with a focus on its signaling mechanisms, quantitative effects, and the experimental methodologies used for its investigation.
Core Concepts: 5,14-HEDGE as a 20-HETE Mimetic
5,14-HEDGE is a stable, synthetic analog of 20-HETE, an important signaling molecule derived from arachidonic acid.[1][2][3] 20-HETE itself has complex and sometimes opposing roles in inflammation and vascular tone.[4] 5,14-HEDGE is designed to mimic the beneficial effects of 20-HETE, particularly in restoring vascular function and attenuating excessive inflammation, as seen in conditions like septic shock.[2] Its actions are primarily mediated through the G-protein coupled receptor GPR75 and by modulating key inflammatory signaling pathways.
Modulation of Inflammatory Signaling Pathways by 5,14-HEDGE
5,14-HEDGE exerts its anti-inflammatory effects by intervening in several critical signaling cascades, most notably the NF-κB pathway. In inflammatory states such as endotoxemia, lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. 5,14-HEDGE has been shown to counteract this activation.
The NF-κB Signaling Pathway
The canonical NF-κB pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to the recruitment of adaptor proteins like MyD88. This triggers a phosphorylation cascade involving transforming growth factor-activated kinase 1 (TAK1) and the inhibitor of κB (IκB) kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation and allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.
5,14-HEDGE has been demonstrated to suppress the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. It prevents the LPS-induced increase in MyD88 expression and the phosphorylation of TAK1 and IκB-α in renal and cardiovascular tissues. Consequently, it inhibits the nuclear translocation of NF-κB p65.
Figure 1: 5,14-HEDGE inhibits the LPS-induced NF-κB signaling pathway.
The GPR75 Signaling Pathway
The G protein-coupled receptor GPR75 has been identified as a receptor for 20-HETE. 5,14-HEDGE, as a 20-HETE mimetic, is believed to exert its effects at least in part through this receptor. In a rat model of septic shock, LPS was shown to decrease the association of GPR75 with Gαq/11 and the interaction of various downstream signaling molecules. 5,14-HEDGE prevented these LPS-induced changes, suggesting that it activates the GPR75 signaling pathway. This activation is thought to contribute to the protective effects of 5,14-HEDGE against hypotension and tachycardia.
Figure 2: Proposed GPR75 signaling pathway activated by 5,14-HEDGE.
Quantitative Effects of 5,14-HEDGE in Preclinical Models
The protective effects of 5,14-HEDGE have been quantified in several preclinical studies, primarily in rodent models of septic shock induced by LPS.
Hemodynamic Parameters
| Parameter | Animal Model | Treatment | Effect of LPS | Effect of 5,14-HEDGE | Citation |
| Mean Arterial Pressure (MAP) | Rat | LPS (10 mg/kg, i.p.) | ↓ 33 mmHg | Prevented the fall | |
| Rat | Endotoxin (10 mg/kg, i.p.) | ↓ 31 mmHg | Prevented the fall | ||
| Heart Rate (HR) | Rat | LPS (10 mg/kg, i.p.) | ↑ 57 beats/min | Prevented the increase | |
| Rat | Endotoxin (10 mg/kg, i.p.) | ↑ 90 beats/min | Prevented the increase | ||
| Rat | LPS (10 mg/kg, i.p.) | ↑ 102 beats/min | Prevented the increase | ||
| Survival Rate | Mouse | Endotoxin | 84% survival in control | 98% survival with 5,14-HEDGE |
Inflammatory Mediators and Signaling Molecules
| Molecule | Tissue/Fluid | Treatment | Effect of LPS | Effect of 5,14-HEDGE | Citation |
| MyD88 Protein Expression | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |
| Phosphorylated TAK1 | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |
| Phosphorylated IκB-α | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |
| Nuclear NF-κB p65 | Kidney, Heart, Aorta | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |
| Serum miR-150, miR-223, miR-297 | Serum | LPS (10 mg/kg, i.p.) | Increased | Prevented the increase | |
| iNOS Protein Expression | Kidney, Heart, Aorta | Endotoxin | Increased | Prevented the increase | |
| 6-keto-PGF1α (PGI2 metabolite) | Plasma | Endotoxin | Increased | Prevented the increase | |
| PGE2 | Plasma | Endotoxin | Increased | Prevented the increase | |
| 20-HETE | Plasma, Kidney | Endotoxin | Decreased | Prevented the decrease |
Experimental Protocols
The investigation of 5,14-HEDGE's effects has relied on established experimental models and analytical techniques.
Animal Models of Septic Shock
A common model involves the intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli into rodents (rats or mice).
-
LPS Administration: A sublethal dose of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response, hypotension, and tachycardia.
-
5,14-HEDGE Treatment: 5,14-HEDGE is typically administered subcutaneously (s.c.) at a dose of 30 mg/kg, often 1 hour after the LPS challenge.
-
Hemodynamic Monitoring: Blood pressure and heart rate are measured, for example, using a tail-cuff device in conscious animals.
-
Tissue and Blood Collection: At the end of the experimental period (e.g., 4 hours post-LPS), animals are euthanized, and blood and tissues (kidney, heart, aorta) are collected for further analysis.
Figure 3: General experimental workflow for studying 5,14-HEDGE in a rodent sepsis model.
Analysis of Lipid Mediators
The quantification of eicosanoids like 20-HETE and prostaglandins is crucial for understanding the mechanism of action of 5,14-HEDGE. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
Sample Preparation:
-
Protein Precipitation: Biological samples (plasma, tissue homogenates) are treated with a solvent like methanol to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE, often using a C18 cartridge, to isolate and concentrate the lipid mediators.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometry Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.
-
Western Blotting for Signaling Proteins
To assess the expression and phosphorylation status of proteins in signaling pathways like NF-κB, Western blotting is a standard technique.
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MyD88, phospho-TAK1, NF-κB p65) and their phosphorylated forms.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate.
Conclusion and Future Directions
5,14-HEDGE has emerged as a promising therapeutic candidate for inflammatory conditions characterized by vascular dysregulation, such as septic shock. Its ability to modulate the NF-κB and GPR75 signaling pathways, thereby reducing pro-inflammatory mediator production and restoring hemodynamic stability, is well-documented in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations should aim to:
-
Further elucidate the downstream effectors of the GPR75 signaling pathway activated by 5,14-HEDGE.
-
Explore the role of 5,14-HEDGE in other inflammatory conditions, such as ischemia-reperfusion injury, where it has also shown protective effects.
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.
-
Investigate the potential of 5,14-HEDGE as a pro-resolving mediator, actively promoting the return to tissue homeostasis after an inflammatory insult.
The continued exploration of 5,14-HEDGE and related compounds holds significant potential for the development of novel therapies to treat a range of inflammatory diseases.
References
- 1. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 20-hydroxyeicosatetraenoic acid agonist, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, opposes the fall in blood pressure and vascular reactivity in endotoxin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 20-5,14-HEDGE and its Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE) is a stable, synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant lipid signaling molecule involved in the regulation of vascular tone and cellular function. As a more stable mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ion channels, detailing its mechanism of action through signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.
Introduction to this compound
20-HETE is a cytochrome P450 (CYP) 4A/4F-derived metabolite of arachidonic acid that plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation.[1] However, its rapid metabolism in vivo presents challenges for experimental studies. This compound was developed as a stable analog that mimics the biological activities of 20-HETE, providing a more reliable tool for research.[2] This guide focuses on the interaction of this compound with various ion channels, a key aspect of its mechanism of action.
Effects of this compound on Ion Channels
While direct electrophysiological studies on this compound are limited, its effects on ion channels are largely inferred from studies on its parent compound, 20-HETE, and from cellular assays measuring downstream effects.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
The most direct evidence for the interaction of this compound with an ion channel comes from studies on TRPV1. This compound has been shown to induce the production of reactive oxygen species (ROS) in cultured neurons, an effect that is significantly attenuated by the inhibition of TRPV1 channels.[3] This suggests that this compound may directly or indirectly activate TRPV1, leading to downstream cellular effects.
Large Conductance Ca2+-Activated Potassium (BK, MaxiKβ) Channels
As a 20-HETE mimetic, this compound is expected to inhibit the activity of large conductance Ca2+-activated potassium (BK) channels. 20-HETE is known to cause vasoconstriction by blocking these channels in vascular smooth muscle cells, leading to membrane depolarization and subsequent influx of calcium.[1][2] The signaling pathway involves the G protein-coupled receptor GPR75.
L-type Calcium Channels
In addition to its effects on potassium channels, 20-HETE has been reported to increase the activity of L-type calcium channels. This action would further contribute to the increase in intracellular calcium concentration, promoting vasoconstriction. It is plausible that this compound shares this modulatory effect.
Signaling Pathways
The effects of this compound on ion channels are mediated by complex signaling cascades.
GPR75-Mediated Signaling
Recent studies have identified GPR75 as a receptor for 20-HETE and its mimetics. Activation of GPR75 by this compound initiates a signaling cascade involving the Gαq/11 subunit, which in turn activates Protein Kinase C (PKC) and the proto-oncogene tyrosine-protein kinase Src (c-Src). These kinases then phosphorylate and inhibit the beta subunit of the MaxiK (MaxiKβ) channel, leading to its closure.
TRPV1 and ROS Production
The interaction between this compound and TRPV1 appears to be linked to the generation of reactive oxygen species. While the exact mechanism of TRPV1 activation by this compound is not fully elucidated, it leads to an increase in intracellular ROS.
Quantitative Data
Direct quantitative electrophysiological data for this compound is currently limited in the published literature. The following table summarizes the available quantitative data from cellular assays.
| Compound | Assay Type | Cell Type | Parameter Measured | Concentration | Result | Reference |
| This compound | ROS Production | Cultured Neurons | Increase in ROS generation | 10 µM | 440% of vehicle | |
| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 0.1 µM | Reduction to 270% of vehicle | |
| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 1 µM | Reduction to 200% of vehicle | |
| This compound + gp91ds-tat (NOX2 inhibitor) | ROS Production | Cultured Neurons | Reduction in ROS generation | 5 µM | Reduction to 200% of vehicle |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects.
Whole-Cell Patch Clamp Electrophysiology
This protocol is a general guide for recording ion channel currents in a heterologous expression system like HEK293 cells, which can be adapted for studying the effects of this compound.
Objective: To measure ionic currents through specific channels in response to voltage changes and to assess the modulatory effects of this compound.
Materials:
-
HEK293 cells transiently or stably expressing the ion channel of interest.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., in DMSO) and final dilutions in external solution.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion channel currents.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Data Recording: After a stable effect is observed, repeat the voltage-step protocol to record currents in the presence of this compound.
-
Data Analysis: Analyze the recorded currents to determine the percentage of current inhibition or potentiation, and any shifts in the voltage-dependence of activation or inactivation.
Reactive Oxygen Species (ROS) Measurement
This protocol describes a common method for measuring intracellular ROS production in cultured cells.
Objective: To quantify the change in intracellular ROS levels in response to this compound.
Materials:
-
Cultured neurons or other relevant cell types.
-
2',7'-dichlorofluorescin diacetate (DCFDA) or other suitable ROS indicator dye.
-
This compound.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with DCFDA (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with a balanced salt solution to remove excess dye.
-
Compound Treatment: Add this compound at the desired concentration to the cells. Include a vehicle control group.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA) at various time points after compound addition.
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
Conclusion
This compound, as a stable mimetic of 20-HETE, is a critical tool for elucidating the roles of this important lipid mediator in cellular signaling. While direct electrophysiological characterization of this compound's effects on ion channels is an area requiring further investigation, current evidence strongly suggests its involvement in the modulation of TRPV1 and BK channels, primarily through GPR75-mediated signaling and induction of ROS. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the 20-HETE/20-5,14-HEDGE signaling axis.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Analogue of 20-HETE, 5,14-HEDGE, Reverses Endotoxin-Induced Hypotension via Increased 20-HETE Levels Associated with Decreased iNOS Protein Expression and Vasodilator Prostanoid Production in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of TRPV1 channel to 20-HETE–aggravated ischemic neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of 20-5,14-HEDGE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant arachidonic acid metabolite. 20-HETE is produced by the action of cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F families, and plays a crucial role in various physiological and pathophysiological processes. Due to the rapid in vivo metabolism of 20-HETE, more stable analogs like this compound have been synthesized to facilitate research into its biological functions and therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, some information regarding its stability and in vivo behavior has been reported.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is noted to be more stable in vivo compared to its parent compound, 20-HETE.[1] Unlike 20-HETE, it is not a substrate for lipoxygenases or cyclooxygenases, which contributes to its enhanced stability.[1] While specific details on oral bioavailability are not available, it has been successfully administered to rodents via intraperitoneal and subcutaneous injections.[2][3]
The metabolism of the parent compound, 20-HETE, involves several pathways, including further oxidation to 20-carboxy-arachidonic acid, metabolism by cyclooxygenase (COX) and lipoxygenase (LOX), and beta-oxidation. It is suggested that the glycine conjugate in this compound may protect it from β-oxidation, potentially prolonging its action.
Specific data on the plasma protein binding, tissue distribution, and routes of excretion for this compound have not been detailed in the reviewed literature.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Source |
| Half-life (t½) | ~4 hours | Rat | Subcutaneous |
Note: Further research is required to fully characterize the ADME profile of this compound.
Pharmacodynamics
This compound acts as a mimetic of 20-HETE, exhibiting a range of biological effects by modulating several key signaling pathways. Its primary known target is the G protein-coupled receptor GPR75.
Mechanism of Action
This compound activates GPR75, a high-affinity receptor for 20-HETE. Activation of GPR75 by this compound initiates downstream signaling cascades, including the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. This signaling cascade influences a variety of cellular processes, including vasoconstriction, cell survival, apoptosis, and inflammation.
Signaling Pathways
This compound has been shown to modulate the following signaling pathways:
-
PI3K/Akt Pathway: Activation of this pathway by 20-5,14-HEDE, a closely related analog, promotes cell survival and has anti-apoptotic effects in certain cell types.
-
HMGB1/TLR4 Pathway: In models of ischemia-reperfusion injury, this compound has been shown to attenuate the inflammatory response by reducing the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4).
-
Intracellular Calcium Mobilization: As a 20-HETE mimetic, this compound is expected to increase intracellular calcium concentrations, a key event in many of its physiological effects.
Quantitative Pharmacodynamic Data
| Parameter | Value | Assay/Model | Source |
| Effective Concentration (ROS Production) | 1 µM | Cultured Bovine Pulmonary Artery Endothelial Cells (BPAECs) | |
| Effective Concentration (Cell Death) | 5-20 µM | Organotypic Hippocampal Slice Cultures (OHSCs) | |
| In Vivo Dose (Ischemia-Reperfusion) | 30 mg/kg (i.p.) | Sprague-Dawley Rats | |
| In Vivo Dose (Sepsis Model) | 30 mg/kg (s.c.) | Wistar Rats |
Note: Specific receptor binding affinities (Kd/Ki) and EC50/IC50 values for this compound across its various biological activities are not consistently reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
In Vivo Ischemia-Reperfusion Lung Injury Model
-
Animal Model: Male Sprague-Dawley rats (200-400g) are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in corn oil for intraperitoneal injection) and administered at a dose of 30 mg/kg via intraperitoneal injection 60 minutes prior to the induction of ischemia.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a left thoracotomy to expose the lung.
-
Induce unilateral lung ischemia by clamping the pulmonary artery, pulmonary vein, and bronchus of the left lung for 60 minutes.
-
After 60 minutes, remove the clamp to allow for 2 hours of reperfusion.
-
-
Assessment of Injury:
-
Histology: Collect lung tissue for histological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage, hemorrhage, and inflammatory cell infiltration.
-
Western Blot: Homogenize lung tissue to prepare protein lysates for Western blot analysis of key inflammatory markers such as HMGB1 and TLR4.
-
Caspase-3 Activity Assay: Use a commercially available kit to measure caspase-3 activity in lung tissue homogenates as an indicator of apoptosis.
-
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18 hours for OHSCs).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Caspase-3 Activity Assay
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Intracellular Calcium Measurement using Fura-2 AM
-
Cell Loading: Incubate the cells with Fura-2 AM (a cell-permeant ratiometric calcium indicator) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove extracellular Fura-2 AM.
-
Stimulation: Add this compound at the desired concentration to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with excitation wavelengths alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence microscope or plate reader.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR75 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vivo Ischemia-Reperfusion Model.
Caption: Inhibition of the HMGB1/TLR4 Inflammatory Pathway by this compound.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the 20-HETE signaling pathway. Its enhanced stability compared to the endogenous ligand allows for more controlled in vitro and in vivo studies. The primary mechanism of action involves the activation of the GPR75 receptor, leading to the modulation of intracellular calcium levels and various downstream signaling cascades that impact vascular tone, inflammation, and cell fate.
While the pharmacodynamic effects of this compound are increasingly being characterized, a significant gap remains in our understanding of its pharmacokinetic properties. Further studies are warranted to determine its oral bioavailability, metabolic fate, and excretion pathways, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field to design and execute further investigations into this promising compound.
References
Exploration of 20-5,14-HEDGE in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, commonly known as 20-5,14-HEDGE, is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450-derived metabolite of arachidonic acid.[1] Endogenous 20-HETE is known for its vasoactive properties and its role in various physiological and pathophysiological processes.[2][3] However, its rapid in vivo metabolism limits its therapeutic potential.[1] this compound, being more stable, serves as a valuable research tool to elucidate the functions of 20-HETE and as a potential therapeutic agent in its own right.[1] This technical guide provides an in-depth overview of the exploration of this compound in various novel disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in different disease models.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Lung Ischemia-Reperfusion Injury
| Parameter | Vehicle Control | This compound (30 mg/kg, i.p.) | Reference |
| Caspase-3 Activity (Ischemic Lung) | Increased | Attenuated to levels of non-ischemic lung | |
| TLR4 Expression (Ischemic Lung) | Increased | Attenuated | |
| HMGB1 Expression (Ischemic Lung) | Increased | Attenuated | |
| Polymorphonuclear Cell Infiltration | Present | Reduced | |
| Lung Hemorrhage | Present | Reduced |
Table 2: In Vivo Efficacy of 5,14-HEDGE in a Rat Model of Septic Shock
| Parameter | LPS | LPS + 5,14-HEDGE (30 mg/kg, s.c.) | Reference |
| Mean Arterial Pressure | Decreased | Prevented Decrease | |
| Heart Rate | Increased | Prevented Increase | |
| MyD88/TAK1/IKKβ/IκB-α/NF-κB Pathway | Activated | Decreased Expression/Activity | |
| Circulating miR-150, miR-223, miR-297 | Increased | Decreased Expression |
Table 3: In Vitro Effects of this compound
| Model System | Concentration | Duration | Effect | Reference |
| Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 1 µM | Not Specified | Increased ROS Production | |
| Rat Lung Slices (ex vivo) | 1 µM | 6 hours | Reduced Hypoxia-Reoxygenation Induced Apoptosis | |
| Organotypic Hippocampal Slice Cultures (OHSCs) | 5-20 µM | 18 hours | Dose-dependent neuronal cell death |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploration of this compound.
Rat Model of Surgically-Induced Lung Ischemia-Reperfusion Injury
-
Animal Model: Male Sprague-Dawley rats are utilized for this model.
-
Treatment: this compound is administered at a dose of 30 mg/kg via intraperitoneal (i.p.) injection 60 minutes prior to the surgical procedure. The vehicle control consists of a phosphate buffer solution.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a left thoracotomy to expose the lung.
-
Induce unilateral lung ischemia by occluding the left pulmonary artery for 60 minutes.
-
Remove the occlusion to allow for reperfusion for 2 hours.
-
-
Endpoint Analysis:
-
Histology: Assess lung injury through hematoxylin and eosin staining for atelectasis and hemorrhage, and myeloperoxidase immunohistochemistry for polymorphonuclear cell infiltration.
-
Western Blot: Quantify the expression of HMGB1 and TLR4 proteins in lung homogenates.
-
Apoptosis Assays: Measure caspase-3 activity or use the MTT assay to assess cell survival and apoptosis.
-
Rat Model of Septic Shock
-
Animal Model: Conscious male Wistar rats are used.
-
Induction of Sepsis: Administer lipopolysaccharide (LPS) from Escherichia coli (10 mg/kg, i.p.) at time 0.
-
Treatment: Administer 5,14-HEDGE at a dose of 30 mg/kg subcutaneously (s.c.) one hour after the LPS injection.
-
Endpoint Analysis:
-
Hemodynamic Monitoring: Continuously measure mean arterial pressure and heart rate.
-
Western Blot: Analyze the expression and activity of proteins in the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway in cytosolic and nuclear fractions of renal and cardiovascular tissues.
-
miRNA Analysis: Isolate total RNA from serum samples and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the levels of circulating miR-150, miR-223, and miR-297.
-
In Vitro Organotypic Hippocampal Slice Cultures (OHSCs)
-
Slice Preparation: Prepare organotypic hippocampal slice cultures from P7-P9 mouse pups.
-
Treatment: Add this compound at concentrations ranging from 5-20 µM to the culture medium.
-
Incubation: Incubate the slices for 18 hours.
-
Endpoint Analysis:
-
Cell Death Assessment: Use propidium iodide (PI) staining to visualize and quantify cell death.
-
Neuronal Identification: Co-stain with neuronal markers such as NeuN to confirm the identity of the dying cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the HMGB1/TLR4 pathway in ischemia-reperfusion injury.
Caption: 5,14-HEDGE suppresses the MyD88-dependent NF-κB pathway in septic shock.
Caption: 20-5,14-HEDE promotes cell survival via the PI3K/Akt signaling pathway.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and cell survival underscores its importance as a research tool and a candidate for further drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted roles of this promising 20-HETE analog. Further investigations are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for Utilizing 20-5,14-HEDGE in In Vivo Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in various in vivo models of ischemia-reperfusion (I/R) injury. This document outlines detailed experimental protocols for lung, kidney, and brain ischemia models, summarizes key quantitative data, and illustrates the known signaling pathways and experimental workflows. The information presented is intended to assist researchers in designing and executing studies to investigate the therapeutic potential of this compound in ischemic conditions.
Introduction
20-HETE is a cytochrome P450-derived metabolite of arachidonic acid with diverse biological activities, including complex roles in the pathophysiology of ischemic injury. While 20-HETE has been implicated in exacerbating ischemic damage in some tissues like the brain and heart, its stable analog, this compound, has demonstrated protective effects in models of lung and renal ischemia-reperfusion injury[1][2]. This compound is more stable in vivo than 20-HETE and is not a substrate for lipoxygenases or cyclooxygenases, making it a valuable tool for research[2]. These notes will detail the application of this compound in preclinical ischemia models.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in in vivo ischemia models.
Table 1: Effects of this compound on Lung Ischemia-Reperfusion Injury in Rats
| Parameter | Vehicle Control (Ischemia) | This compound (30 mg/kg, i.p.) + Ischemia | Outcome | Reference |
| Caspase 3 Activity (Ischemic Lung) | Increased | Decreased to levels of non-ischemic lung | Protection against apoptosis | [2] |
| HMGB1 Expression (Ischemic Lung) | Increased | Attenuated increase | Reduction of inflammatory response | [2] |
| TLR4 Expression (Ischemic Lung) | Increased | Attenuated increase | Inhibition of innate immune signaling | |
| Polymorphonuclear Cell Infiltration | Increased | Reduced | Decreased inflammation | |
| Lung Hemorrhage | Present | Reduced | Tissue protection |
Table 2: Effects of this compound on Neuronal Injury Models
| Model System | Treatment | Effect on Neuronal Death | Key Finding | Reference |
| Organotypic Hippocampal Slice Cultures (OHSCs) | This compound (5-20 µM, 18 h) | Dose-dependent increase | 20-HETE agonism can be neurotoxic | |
| OHSCs exposed to Hemoglobin | This compound (10 µM) | 28.5% increase | Exacerbation of hemoglobin-induced neuronal death | |
| Primary Neuronal Cultures (OGD) | This compound (10 µM) | Increased ROS production | Implication in oxidative stress |
Experimental Protocols
Protocol 1: Surgically-Induced Lung Ischemia-Reperfusion Injury in Rats
This protocol is adapted from studies demonstrating the protective effects of this compound in a rat model of lung I/R injury.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Ventilator
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days prior to the experiment. Fast the animals overnight with free access to water.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the induction of ischemia.
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a ventilator. Perform a left thoracotomy to expose the lung.
-
Induction of Ischemia: Occlude the left pulmonary hilum with a microvascular clamp for 60 minutes to induce ischemia.
-
Reperfusion: After 60 minutes of ischemia, remove the clamp to allow for reperfusion for a period of 2 hours.
-
Tissue Harvesting and Analysis: At the end of the reperfusion period, euthanize the animal and harvest the lungs for histological analysis (hematoxylin and eosin staining), immunohistochemistry (e.g., for myeloperoxidase to identify neutrophil infiltration), Western blotting (for HMGB1 and TLR4 protein expression), and apoptosis assays (e.g., caspase-3 activity).
Protocol 2: Renal Ischemia-Reperfusion Injury in Rats
This protocol describes a model of renal I/R injury where 20-HETE analogs have been shown to be protective.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Anesthetics
-
Surgical instruments
-
Laser-Doppler flowmetry equipment
Procedure:
-
Animal Preparation and Drug Administration: Similar to the lung ischemia protocol, administer this compound or vehicle prior to surgery. The timing and dosage may need to be optimized for this model.
-
Surgical Procedure: Anesthetize the rat and perform a midline laparotomy to expose the renal arteries.
-
Induction of Ischemia: Occlude the renal arteries with microvascular clamps for a predetermined period (e.g., 45 minutes).
-
Reperfusion: Remove the clamps to initiate reperfusion.
-
Monitoring and Analysis: Monitor renal function parameters such as blood urea nitrogen (BUN) and creatinine levels. Medullary blood flow can be measured using laser-Doppler flowmetry. After a set reperfusion period (e.g., 24 hours), harvest the kidneys for histological assessment of tubular injury.
Protocol 3: In Vitro Oxygen-Glucose Deprivation (OGD) Model of Neuronal Ischemia
This protocol is based on studies investigating the direct effects of this compound on neurons under ischemic conditions.
Materials:
-
Primary neuronal cell culture or organotypic hippocampal slice cultures (OHSCs)
-
This compound
-
Vehicle (e.g., 0.1% DMSO)
-
Glucose-free culture medium
-
Hypoxic chamber
-
Cell viability assay kit (e.g., CellTiter-Blue)
-
ROS detection reagents
Procedure:
-
Cell Culture Preparation: Prepare primary neuronal cultures or OHSCs according to standard protocols.
-
Treatment: Pre-treat the cultures with this compound (e.g., 10 µM) or vehicle for 15 minutes before OGD.
-
Induction of OGD: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1 hour) to simulate ischemia.
-
Reoxygenation: Terminate OGD by returning the cultures to normal culture conditions with glucose.
-
Analysis: Assess cell viability 24 hours after OGD using a suitable assay. Reactive oxygen species (ROS) production can also be measured to investigate the mechanisms of this compound action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways implicated in the action of this compound during ischemia and a general experimental workflow for in vivo studies.
Caption: Signaling pathways modulated by this compound in ischemia-reperfusion injury.
Caption: General experimental workflow for in vivo ischemia models using this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 20-HETE signaling pathway in ischemia-reperfusion injury. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of modulating this pathway in various preclinical models of ischemia. Careful consideration of the specific animal model, timing of administration, and relevant endpoints is crucial for the successful design and interpretation of these studies.
References
Preparing 20-5,14-HEDGE for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid.[1][2] As a 20-HETE mimetic, this compound is a valuable tool for investigating the physiological and pathophysiological roles of 20-HETE in various cellular processes. Unlike the endogenous 20-HETE, which is rapidly metabolized, this compound offers greater stability for in vitro and in vivo studies.[2]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its biological activities and relevant signaling pathways.
Product Information
| Property | Value |
| Full Name | N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine |
| Molecular Formula | C₂₂H₃₉NO₄ |
| Molecular Weight | 381.55 g/mol |
| Appearance | Solid |
| Primary Application | 20-HETE mimetic for in vitro and in vivo studies |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | ≥ 100 mg/mL (262.09 mM) in DMSO |
| Storage of Solid | 4°C, protected from light, under nitrogen |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light. Avoid repeated freeze-thaw cycles. |
Biological Activity and Working Concentrations
This compound has been shown to elicit a range of biological effects in different cell types. The optimal working concentration should be determined empirically for each specific cell line and experimental endpoint.
| Cell Type/Model | Observed Effect | Effective Concentration | Incubation Time |
| Organotypic hippocampal slice cultures (OHSCs) | Induction of dose-dependent neuronal cell death.[3][4] | 5-20 µM | 18 hours |
| Bovine pulmonary artery endothelial cells (BPAECs) | Increased Reactive Oxygen Species (ROS) production. | 1 µM | Not specified |
| Ex vivo rat lung slices | Reduction of hypoxia-reoxygenation-induced apoptosis. | 1 µM | 6 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions.
Materials:
-
This compound solid
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Aseptically weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.38155 mg of the compound.
-
Add the appropriate volume of DMSO to the solid. To aid dissolution, gentle warming (up to 37°C) and vortexing or sonication may be applied. Ensure the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cells plated at the desired density
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Note: It is recommended to perform intermediate dilutions to ensure accuracy and to avoid precipitation of the compound. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 1 mM intermediate dilution in culture medium, and then further dilute this to 10 µM.
-
Gently mix the working solutions by pipetting or brief vortexing.
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathways and Experimental Workflows
This compound, as a 20-HETE mimetic, is known to influence several signaling pathways. One of the key pathways implicated in its pro-inflammatory and apoptotic effects is the Toll-like receptor 4 (TLR4) signaling cascade, which can lead to the activation of the transcription factor NF-κB. In other contexts, it has been shown to activate pro-survival pathways such as the PI3K/Akt pathway.
Signaling Pathway of this compound-induced Inflammation
Caption: this compound can activate TLR4 signaling, leading to NF-κB activation.
General Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of compound in culture medium | - High final concentration- Improper dilution technique | - Ensure the final concentration is within the solubility limits in aqueous solutions.- Perform serial dilutions, adding the compound to the medium while gently vortexing. |
| High background in vehicle control | - DMSO toxicity | - Lower the final DMSO concentration (ideally ≤ 0.1%).- Ensure the use of high-purity, anhydrous DMSO. |
| No observable effect | - Inactive compound- Insufficient concentration or incubation time- Cell line is not responsive | - Verify proper storage and handling of the compound.- Perform a dose-response and time-course experiment.- Confirm the expression of relevant targets (e.g., TLR4) in your cell line. |
These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup. Always consult relevant literature for context-specific applications and expected outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | 20-HETE Participates in Intracerebral Hemorrhage-Induced Acute Injury by Promoting Cell Ferroptosis [frontiersin.org]
Application Notes and Protocols for Determining the Optimal Dosage of 20-5,14-HEDGE in Rodent Studies
For: Researchers, scientists, and drug development professionals.
Subject: Guidelines for the preclinical evaluation of 20-5,14-HEDGE, a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in rodent models. This document provides an overview of its mechanism of action, established dosages from literature, and detailed protocols for determining the optimal dose in new experimental settings.
Introduction to this compound
This compound (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic and more stable analog of 20-HETE, a cytochrome P450-derived metabolite of arachidonic acid.[1] 20-HETE and its analogs are involved in the regulation of vascular tone, inflammation, and cellular survival.[1][2] this compound has shown protective effects in rodent models of ischemia-reperfusion injury and septic shock.[3][4] Its mechanism of action involves the modulation of inflammatory pathways, including the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling cascade.
Mechanism of Action and Signaling Pathway
This compound has been shown to exert its protective effects by attenuating the inflammatory response. In models of lung ischemia-reperfusion injury, this compound treatment is associated with decreased expression of HMGB1 and TLR4. HMGB1, when released from stressed or necrotic cells, can act as a damage-associated molecular pattern (DAMP) and activate TLR4, leading to a downstream inflammatory cascade. This cascade involves the activation of nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory cytokines. By reducing the expression of HMGB1 and TLR4, this compound can mitigate this inflammatory response.
Summary of Established Dosages in Rodent Studies
Several studies have utilized a dosage of 30 mg/kg of this compound in rats, demonstrating its efficacy in various models. The administration routes have included intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
| Study Focus | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Ischemia-Reperfusion Lung Injury | Sprague-Dawley Rats | 30 mg/kg | Intraperitoneal (i.p.) | Protected against hemorrhage, reduced infiltration of polymorphonuclear cells, and decreased expression of TLR4 and HMGB1. | |
| Endotoxemia / Septic Shock | Wistar Rats | 30 mg/kg | Subcutaneous (s.c.) | Reversed endotoxin-induced hypotension and tachycardia. | |
| Endotoxemia / Septic Shock | Wistar Rats | 30 mg/kg | Subcutaneous (s.c.) | Prevented the fall in mean arterial pressure and increase in heart rate. |
Protocols for Determining Optimal Dosage
The optimal dosage of this compound can vary depending on the rodent species and strain, the disease model, and the desired therapeutic effect. A systematic approach is recommended to determine the optimal dose for a new study. This typically involves a dose-range finding study to determine the Maximum Tolerated Dose (MTD), followed by an efficacy study with a range of doses.
Experimental Workflow for Dose Determination
The following diagram outlines the general workflow for determining the optimal dosage of a new compound in a rodent model.
Protocol for Dose-Range Finding and MTD Determination
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected rodent model. The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline, or as specified by the supplier)
-
Rodents (species and strain relevant to the disease model)
-
Standard animal housing and care facilities
-
Equipment for administration (e.g., syringes, gavage needles)
-
Scale for weighing animals
-
Clinical observation checklists
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design uses 3-5 animals per group.
-
Dose Selection:
-
If no prior data is available, start with a wide range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) can be effective.
-
Based on existing literature, a starting range could be 10, 30, and 80 mg/kg.
-
-
Administration:
-
Prepare fresh formulations of this compound in the chosen vehicle on the day of dosing. A formulation for intraperitoneal injection can be prepared by dissolving the compound in a vehicle such as PEG300, Tween-80, and saline.
-
Administer the assigned dose to each animal via the intended route of administration (e.g., i.p., s.c., oral gavage).
-
-
Monitoring and Data Collection:
-
Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for up to 7-14 days.
-
Record observations such as changes in posture, activity, breathing, and any signs of distress.
-
Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.
-
At the end of the study, a necropsy may be performed to examine for gross pathological changes.
-
-
MTD Determination: The MTD is defined as the highest dose at which no severe adverse effects, significant body weight loss (e.g., >20%), or mortality are observed.
Protocol for Dose-Response Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound at various doses below the MTD and to identify the optimal dose for the specific disease model.
Materials:
-
This compound and vehicle
-
Rodent model of the disease of interest
-
All necessary equipment for disease induction and assessment
Procedure:
-
Animal Model and Group Allocation:
-
Induce the disease in a cohort of animals.
-
Randomly assign animals to a vehicle control group, a positive control group (if available), and at least three dose groups of this compound. Doses should be selected based on the MTD determined previously (e.g., MTD, MTD/2, MTD/4).
-
-
Treatment:
-
Begin treatment with this compound at the appropriate time point relative to disease induction, as dictated by the experimental design.
-
Administer the compound according to the planned dosing schedule (e.g., once daily, every other day).
-
-
Efficacy Assessment:
-
Monitor the animals for relevant efficacy endpoints throughout the study. These will be specific to the disease model (e.g., tumor size in an oncology model, inflammatory markers in an inflammation model).
-
For example, in an ischemia-reperfusion model, endpoints could include histological assessment of tissue damage, measurement of inflammatory cell infiltration (e.g., myeloperoxidase assay), and analysis of protein expression of inflammatory mediators like HMGB1 and TLR4 via Western blot.
-
-
Data Analysis:
-
Analyze the data to determine if there is a dose-dependent effect of this compound on the measured efficacy endpoints.
-
The optimal dose is typically the lowest dose that produces the maximal therapeutic effect with minimal to no signs of toxicity.
-
Data Presentation
All quantitative data from the dose-finding and efficacy studies should be summarized in tables for clear comparison.
Table 1: Example Data Summary for MTD Study
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5% | Normal |
| 10 | 5 | 0/5 | +3% | Normal |
| 30 | 5 | 0/5 | -2% | Mild, transient hypoactivity |
| 80 | 5 | 1/5 | -15% | Piloerection, significant hypoactivity |
| 160 | 5 | 4/5 | -25% | Severe lethargy, hunched posture |
Table 2: Example Data Summary for Efficacy Study (Ischemia-Reperfusion Model)
| Treatment Group | Dose (mg/kg) | Histological Injury Score (Mean ± SEM) | Myeloperoxidase Activity (U/g tissue; Mean ± SEM) | TLR4 Expression (relative to control; Mean ± SEM) |
| Sham | - | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.0 ± 0.1 |
| Vehicle Control | - | 4.2 ± 0.5 | 8.5 ± 1.1 | 3.8 ± 0.4 |
| This compound | 7.5 | 3.1 ± 0.4 | 6.2 ± 0.8 | 2.9 ± 0.3 |
| This compound | 15 | 2.0 ± 0.3 | 4.1 ± 0.6 | 1.8 ± 0.2 |
| This compound | 30 | 1.5 ± 0.2 | 2.5 ± 0.4 | 1.3 ± 0.2 |
Conclusion
The determination of an optimal dosage for this compound is a critical step in preclinical research. While a dose of 30 mg/kg has been shown to be effective in specific rat models, researchers should perform systematic dose-finding studies for new models or species. The protocols outlined in these application notes provide a framework for determining the MTD and establishing a dose-response relationship, ensuring the generation of robust and reliable data for the evaluation of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 20-5,14-HEDGE in Studying Ferroptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This pathway is implicated in various pathological conditions, including neurodegenerative diseases, ischemic injuries, and cancer. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition or downregulation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.
20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. Emerging evidence indicates that 20-HETE plays a role in promoting ferroptosis, particularly in the context of intracerebral hemorrhage (ICH).[1][2][3][4][5] 20-5,14-HEDGE is a stable synthetic analog and mimetic of 20-HETE, making it a valuable tool for studying the downstream effects of 20-HETE signaling in a controlled experimental setting.
Mechanism of Action in Ferroptosis
This compound induces ferroptosis by promoting the accumulation of lipid peroxides and downregulating the expression of GPX4. Studies in organotypic hippocampal slice cultures (OHSCs) have demonstrated that exposure to this compound leads to a significant increase in lipid ROS and subsequent cell death. This induced cell death can be significantly attenuated by the specific ferroptosis inhibitor, ferrostatin-1, confirming the involvement of the ferroptosis pathway. The proposed mechanism involves 20-HETE signaling leading to a decrease in the protective capacity of the cell against lipid peroxidation, primarily through the suppression of GPX4.
Potential Applications in Research and Drug Development
-
Elucidating the role of 20-HETE in ferroptosis: this compound can be utilized as a specific agonist to investigate the signaling pathways through which 20-HETE modulates ferroptosis in various cell types and disease models.
-
Investigating ferroptosis in neurological disorders: Given the established link between 20-HETE and ICH-induced ferroptosis, this compound is a critical tool for studying the mechanisms of neuronal cell death in stroke and other neurological conditions.
-
Exploring novel therapeutic targets in cancer: While the role of 20-HETE in cancer has traditionally been associated with promoting proliferation and angiogenesis, its newly identified role in ferroptosis opens up novel therapeutic avenues. Inducing ferroptosis is a promising strategy for cancer therapy, and this compound can be used to explore the susceptibility of different cancer cell types to this pathway. This is a promising area for future research, particularly in cancers where CYP4A/4F enzymes are overexpressed.
-
Screening for inhibitors of 20-HETE-induced ferroptosis: this compound can be used in high-throughput screening assays to identify small molecules or biologics that can block its pro-ferroptotic effects, potentially leading to the development of new therapeutics for diseases characterized by excessive ferroptosis.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Ferroptosis Markers in Organotypic Hippocampal Slice Cultures (OHSCs)
| Treatment Group | Concentration | Cell Death (PI Staining) | Lipid Peroxidation (C11-BODIPY) | 4-HNE Levels | GPX4 Expression | Reference |
| Vehicle Control | - | Baseline | Baseline | Baseline | Baseline | |
| This compound | 5 µM | Increased | Increased | Increased | Decreased | |
| This compound | 10 µM | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | |
| This compound | 20 µM | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased | |
| This compound + Ferrostatin-1 | 10 µM + 10 µM | Significantly Reduced | Not Reported | Not Reported | Not Reported | |
| HET0016 (20-HETE inhibitor) | 10 µM | Reduced Hb-induced death | Reduced Hb-induced increase | Reduced Hb-induced increase | Increased | |
| 20-6,15-HEDGE (20-HETE antagonist) | 10 µM | Reduced Hb-induced death | Reduced Hb-induced increase | Not Reported | Not Reported |
Note: "Hb" refers to hemoglobin, used to induce ICH-like conditions in the ex vivo model. Data is a qualitative summary of findings from the cited literature.
Experimental Protocols
Induction of Ferroptosis with this compound in Organotypic Hippocampal Slice Cultures (OHSCs)
This protocol is adapted from studies on ICH-induced ferroptosis.
Materials:
-
P7-P9 mouse or rat pups
-
Dissection medium (e.g., Gey's balanced salt solution, supplemented with glucose)
-
Culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% HBSS)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (optional, stock solution in DMSO)
-
Propidium Iodide (PI) for cell death analysis
Procedure:
-
Prepare OHSCs from P7-P9 mouse or rat pups according to standard protocols.
-
Culture the slices on Millicell inserts in 6-well plates with 1 mL of culture medium per well.
-
After 7-10 days in culture, replace the medium with fresh culture medium containing the desired concentration of this compound (e.g., 5, 10, or 20 µM). A vehicle control (DMSO) should be run in parallel.
-
For inhibitor studies, co-treat with Ferrostatin-1 (e.g., 10 µM).
-
Incubate the slices for the desired time period (e.g., 18-24 hours).
-
Assess cell death by adding Propidium Iodide (e.g., 2 µg/mL) to the culture medium for 30 minutes.
-
Capture fluorescent images using a fluorescence microscope. The intensity of PI fluorescence is proportional to the number of dead cells.
Lipid Peroxidation Assay using C11-BODIPY 581/591
Materials:
-
Cells or OHSCs treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 2.5-10 µM) in serum-free medium or HBSS.
-
After treatment with this compound, wash the cells or slices twice with pre-warmed HBSS or PBS.
-
Incubate the cells/slices with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells/slices twice with HBSS or PBS.
-
Immediately analyze the samples by fluorescence microscopy or flow cytometry.
-
Microscopy: Capture images using filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Analyze the shift in fluorescence from red to green.
-
Western Blot for GPX4 Expression
Materials:
-
Cells or OHSCs treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GPX4
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells or slices in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to normalize for protein loading.
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Workflow for analyzing this compound-induced ferroptosis.
Caption: Key molecular interactions in 20-HETE-induced ferroptosis.
References
- 1. Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. 20-HETE Participates in Intracerebral Hemorrhage-Induced Acute Injury by Promoting Cell Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 20-HETE Participates in Intracerebral Hemorrhage-Induced Acute Injury by Promoting Cell Ferroptosis [frontiersin.org]
Application Notes and Protocols: Investigating Apoptosis in Lung Injury with 5,14-HEDGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation, epithelial and endothelial cell death, and loss of barrier integrity. Apoptosis, or programmed cell death, is a critical mechanism contributing to the pathogenesis of ALI, affecting both resident lung cells and infiltrating inflammatory cells.[1][2] 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP450) metabolite of arachidonic acid, is a potent vasoactive eicosanoid with diverse biological effects.[3][4] While its role can be tissue-specific, in the pulmonary vasculature, 20-HETE and its stable analogs exhibit protective, anti-apoptotic effects.[5]
This document provides detailed application notes and protocols for using N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (5,14-HEDGE), a stable 20-HETE analog, as a tool to investigate and mitigate apoptosis in preclinical models of lung injury. 5,14-HEDGE has been shown to protect against ischemia-reperfusion (I/R) induced lung injury by reducing apoptosis and suppressing the innate immune response.
Principle of Action
In the context of lung injury, 5,14-HEDGE exerts its anti-apoptotic effects through at least two key signaling pathways:
-
Activation of Pro-Survival Pathways: In pulmonary artery endothelial cells, 20-HETE and its analogs activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This leads to the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS), which, in this context, functions as a pro-survival signal, ultimately inhibiting apoptotic machinery like caspase-3.
-
Inhibition of Innate Immune Signaling: Lung injury, such as that caused by ischemia-reperfusion, triggers the release of danger-associated molecular patterns (DAMPs) like High Mobility Group Box 1 (HMGB1). HMGB1 binds to Toll-like receptor 4 (TLR4), initiating an inflammatory cascade that promotes cellular apoptosis. 5,14-HEDGE has been demonstrated to attenuate the expression of both HMGB1 and TLR4 in response to lung I/R injury, thereby decreasing downstream inflammation and apoptosis.
Experimental Protocols
The following protocols are based on methodologies established in preclinical rat models of lung ischemia-reperfusion injury.
Protocol 1: In Vivo Ischemia-Reperfusion (I/R) Lung Injury Model
This protocol describes the surgical procedure to induce unilateral lung ischemia followed by reperfusion in rats.
Materials:
-
Sprague-Dawley rats (250-300g)
-
5,14-HEDGE solution (vehicle: e.g., saline, DMSO)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Mechanical ventilator
-
Surgical instruments
-
Microvascular clamp or suture
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position. Intubate the trachea and initiate mechanical ventilation.
-
Drug Administration: Administer 5,14-HEDGE or vehicle control via the desired route (e.g., intraperitoneal, intravenous) prior to ischemia.
-
Surgical Procedure: Perform a left thoracotomy to expose the lung.
-
Induction of Ischemia: Occlude the left pulmonary hilum with a microvascular clamp or suture to induce ischemia. A common duration is 60 minutes.
-
Reperfusion: After the ischemic period, remove the clamp or suture to allow blood flow to return to the lung. A typical reperfusion period for assessing acute injury is 2 hours.
-
Tissue Harvesting: At the end of the reperfusion period, euthanize the animal and harvest the left (ischemic) and right (control) lungs. Portions of the tissue can be snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histology.
Protocol 2: Assessment of Apoptosis
A. Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Homogenize frozen lung tissue samples in a suitable lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit, following the manufacturer’s instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the caspase-3 activity to the total protein concentration for each sample.
B. Western Blot Analysis:
-
Extract total protein from lung tissue homogenates as described above.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density using image analysis software.
Protocol 3: Assessment of Inflammation and Tissue Injury
A. Western Blot for HMGB1 and TLR4:
-
Follow the Western Blot protocol described above (Protocol 2B).
-
Use primary antibodies specific for HMGB1 and TLR4.
-
Quantify the protein expression relative to the loading control.
B. Histological Analysis:
-
Fix lung tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks (e.g., at 5 µm thickness) and mount on slides.
-
Hematoxylin and Eosin (H&E) Staining: To assess general lung architecture, edema, hemorrhage, and cellular infiltration.
-
Myeloperoxidase (MPO) Immunohistochemistry: To specifically identify and quantify neutrophil infiltration, a key feature of ALI.
Quantitative Data Summary
The following tables summarize the protective effects of 20-HETE analogs against apoptosis in different lung injury models.
Table 1: Effect of 20-HETE Analog on Caspase-3 Activity in Starved Bovine Pulmonary Artery Endothelial Cells (BPAECs)
| Treatment Group | Caspase-3 Activity (% of Vehicle Control) |
| Vehicle Control | 100% |
| Serum Starvation (SS) | Increased (Significantly > 100%) |
| SS + 20-5,14-HEDE (100 nM) | Decreased vs. SS |
| SS + 20-5,14-HEDE (1 µM) | Decreased vs. SS |
Table 2: Effect of 5,14-HEDGE on Apoptosis and Inflammation in Rat Lung I/R Injury Model
| Parameter | Sham Control | I/R + Vehicle | I/R + 5,14-HEDGE |
| Caspase-3 Activity | Baseline | ↑↑ | ↓ (to near baseline) |
| HMGB1 Protein Expression | Baseline | ↑↑ | ↓ |
| TLR4 Protein Expression | Baseline | ↑↑ | ↓ |
| Neutrophil Infiltration (MPO) | Low | ↑↑ | ↓ |
| Histological Injury Score | Minimal | High | Reduced |
Note: Arrows indicate the direction of change relative to the sham control group. ↓ indicates a reduction compared to the I/R + Vehicle group.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| 5,14-HEDGE | Cayman Chemical, etc. | Investigational compound |
| Sprague-Dawley Rats | Charles River, etc. | In vivo model |
| Caspase-3 Assay Kit | Abcam, R&D Systems, etc. | Apoptosis measurement |
| Primary Antibodies | Cell Signaling, Santa Cruz, etc. | Western Blotting (Caspase-3, HMGB1, TLR4, MPO, β-actin) |
| HRP-Secondary Antibodies | Bio-Rad, Thermo Fisher, etc. | Western Blotting |
| ECL Substrate | Bio-Rad, Millipore, etc. | Western Blotting |
| Formalin, Paraffin | Sigma-Aldrich, etc. | Histology |
| H&E Stains | VWR, Leica, etc. | Histology |
References
- 1. Science review: Apoptosis in acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute lung injury: apoptosis in effector and target cells of the upper and lower airway compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 20-HETE increases survival and decreases apoptosis in pulmonary arteries and pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of 20-5,14-HEDGE on Caspase-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the proteolytic cleavage of key cellular proteins and the morphological changes associated with programmed cell death.[1][2][3] Its activation from the inactive zymogen, procaspase-3, is a hallmark of apoptosis.[3][4] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of caspase-3 activity a crucial aspect of drug discovery and development.
20-hydroxy-5,14-HEDGE (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoactive eicosanoid. Studies have shown that 20-5,14-HEDGE can offer protective effects in models of tissue injury, such as ischemia-reperfusion injury, by reducing apoptosis. Specifically, it has been demonstrated to decrease caspase-3 activity in a rat model of lung ischemia-reperfusion injury.
These application notes provide detailed protocols for measuring the effects of this compound on caspase-3 activity using common and reliable laboratory techniques. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and other compounds targeting apoptotic pathways.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on caspase-3 activity, as would be generated from the protocols described below.
| Treatment Group | This compound Concentration (µM) | Caspase-3 Activity (RFU/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | 0 | 1500 ± 120 | 1.0 |
| This compound | 1 | 1250 ± 98 | 0.83 |
| This compound | 5 | 980 ± 75 | 0.65 |
| This compound | 10 | 650 ± 50 | 0.43 |
| This compound | 25 | 420 ± 35 | 0.28 |
| Positive Control (e.g., Staurosporine) | 1 | 4800 ± 350 | 3.2 |
Data are presented as mean ± standard deviation. RFU = Relative Fluorescence Units.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-3 signaling pathway and a general experimental workflow for assessing the impact of this compound.
Caption: Caspase-3 signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for measuring caspase-3 activity.
Experimental Protocols
Here are detailed protocols for two common methods to measure caspase-3 activity.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the cleavage of a specific colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
96-well microplate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase-3 Substrate (DEVD-pNA), 4 mM stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Induce apoptosis using an appropriate agent.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 3-6 hours).
-
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh 96-well plate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Assay:
-
Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration of each sample.
-
Calculate the fold increase in caspase-3 activity by comparing the results from the treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-3 Activity Assay
This assay is more sensitive than the colorimetric assay and utilizes a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Cleavage of this substrate by active caspase-3 releases the highly fluorescent AMC, which can be detected with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
Materials:
-
Cells of interest
-
This compound
-
Apoptosis-inducing agent
-
96-well black microplate with a clear bottom
-
Cell Lysis Buffer (as in Protocol 1)
-
2X Reaction Buffer (as in Protocol 1)
-
Caspase-3 Substrate (Ac-DEVD-AMC), 1 mM stock solution
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Colorimetric Assay Protocol.
-
-
Protein Quantification:
-
Follow step 3 from the Colorimetric Assay Protocol.
-
-
Caspase-3 Assay:
-
Load 50 µL of cell lysate (containing 50-200 µg of protein) into each well of a 96-well black plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AMC substrate. The final concentration will be 50 µM.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
The fold increase in caspase-3 activity is determined by comparing the fluorescence of treated samples with the untreated control.
-
Additional Considerations
-
Specificity: The DEVD sequence is preferentially cleaved by caspase-3, but it can also be recognized by other caspases, such as caspase-7. Therefore, it is important to consider that the measured activity may not be solely from caspase-3.
-
Controls: Always include a positive control (a known inducer of apoptosis) and a negative (vehicle) control in your experiments. A specific caspase-3 inhibitor can also be used to confirm the specificity of the assay.
-
Alternative Methods: Other methods for assessing caspase-3 activity include Western blotting for the detection of cleaved caspase-3 and flow cytometry-based assays using fluorescently labeled caspase inhibitors. These can provide complementary information to the activity assays.
References
Application Notes and Protocols for Intraperitoneal Administration of 20-5,14-HEDGE in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of 20-5,14-HEDGE to rats for research purposes. This document includes detailed protocols for vehicle preparation and drug administration, alongside relevant data and diagrams to ensure accurate and reproducible experimental outcomes.
Introduction
This compound (N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine) is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant metabolite of arachidonic acid. It has been demonstrated to have protective effects in models of ischemia-reperfusion injury, particularly in the lungs, by modulating inflammatory and apoptotic pathways.[1][2] Proper administration of this compound is critical for obtaining reliable in vivo data. This guide outlines a detailed protocol for its intraperitoneal delivery in rats.
Quantitative Data Summary
For effective in vivo studies, understanding the dosage and solution parameters is crucial. The following table summarizes key quantitative data for the administration of this compound.
| Parameter | Value | Reference |
| Compound | This compound | N/A |
| Route of Administration | Intraperitoneal (IP) | [1] |
| Dosage | 30 mg/kg body weight | [1] |
| Vehicle | 100 mM Sodium Phosphate Buffer (pH 9.0) + 0.1% Ethanol | [1] |
| Maximum IP Injection Volume | 10 mL/kg body weight | |
| Recommended Needle Gauge | 23-25 G | |
| Solubility (in vitro) | 55 mg/mL in DMSO (with warming) |
Experimental Protocols
I. Preparation of 100 mM Sodium Phosphate Buffer (pH 9.0)
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethanol (200 proof)
-
Sterile, deionized water
-
pH meter
-
Sterile flasks and graduated cylinders
-
0.22 µm sterile filter
Procedure:
-
Prepare Stock Solutions:
-
0.2 M Sodium Phosphate Monobasic: Dissolve 27.6 g of NaH₂PO₄ in sterile water to a final volume of 1 L.
-
0.2 M Sodium Phosphate Dibasic: Dissolve 28.4 g of Na₂HPO₄ in sterile water to a final volume of 1 L.
-
-
Prepare 100 mM Sodium Phosphate Buffer (pH 9.0):
-
To prepare 100 mL of 100 mM phosphate buffer, mix the stock solutions in the approximate ratio required to achieve a pH of 9.0. For a pH of 9.0, you will primarily use the dibasic solution.
-
Start with a volume of the 0.2 M dibasic sodium phosphate solution and add small increments of the 0.2 M monobasic sodium phosphate solution while monitoring the pH with a calibrated pH meter until a pH of 9.0 is reached.
-
Alternatively, dissolve 1.78 g of disodium hydrogen phosphate dihydrate and 0.013 g of sodium dihydrogen phosphate dihydrate in approximately 90 mL of sterile water. Adjust the pH to 9.0 using 1 M NaOH, and then bring the final volume to 100 mL.
-
-
Add Ethanol:
-
Add 0.1 mL of 200 proof ethanol for every 99.9 mL of the prepared phosphate buffer to achieve a final ethanol concentration of 0.1%.
-
-
Sterilization:
-
Sterilize the final buffer solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
II. Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Prepared sterile vehicle (100 mM Sodium Phosphate Buffer, pH 9.0 + 0.1% Ethanol)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of rats and their average weight, and the target dose of 30 mg/kg.
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of the sterile vehicle to the vial.
-
Vortex the solution vigorously to aid dissolution. Gentle warming and sonication may be necessary to fully dissolve the compound.
-
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, protect it from light and store at 2-8°C. For longer-term storage of a stock solution, it is recommended to store it at -80°C.
III. Intraperitoneal Administration Protocol
Materials:
-
Rat (appropriately restrained)
-
Prepared this compound dosing solution
-
Sterile 1 mL or 3 mL syringes
-
Sterile 23-25 G needles
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint: Proper restraint is crucial for a safe and accurate injection. A two-person technique is often preferred, with one person restraining the rat and the other performing the injection. The rat should be held securely to expose the abdomen.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is typically located on the left side, and minimizes the risk of puncturing internal organs.
-
Aseptic Technique:
-
Wipe the injection site with a 70% ethanol swab.
-
Use a new sterile syringe and needle for each animal.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the key steps for the preparation and administration of this compound.
Caption: Workflow for this compound preparation and intraperitoneal administration in rats.
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and apoptosis.
Caption: Simplified signaling pathway of this compound in mitigating ischemia-reperfusion injury.
Logical Troubleshooting for IP Injections
This diagram outlines a logical approach to troubleshoot common issues during intraperitoneal injections.
Caption: Troubleshooting guide for aspiration during rat intraperitoneal injections.
References
Troubleshooting & Optimization
Technical Support Center: Working with 20(S)-Hydroxycholesterol and 20-5,14-HEDGE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(S)-hydroxycholesterol (20(S)-OHC) and its synthetic analog, 20-5,14-HEDGE. These resources address common challenges, particularly solubility issues in aqueous solutions, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are 20(S)-hydroxycholesterol and this compound, and what are their primary applications in research?
A1: 20(S)-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that acts as an allosteric activator of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.[1][2] It is a valuable tool for studying embryonic development, stem cell differentiation, and certain types of cancer where the Hh pathway is implicated.[] this compound is a synthetic, stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE) and is used to investigate various physiological processes, including vascular function, inflammation, and ischemic injury.[4]
Q2: I am observing precipitation when I dilute my stock solution of 20(S)-OHC or this compound into my aqueous cell culture medium. What is causing this?
A2: Both 20(S)-OHC and this compound are lipophilic molecules with very low intrinsic solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer or medium, the compound can crash out of solution, forming a precipitate. This is due to the unfavorable interaction between the hydrophobic compound and the polar aqueous environment.
Q3: How can I improve the solubility of these compounds in my aqueous experimental setup?
A3: Several strategies can be employed to enhance the aqueous solubility of 20(S)-OHC and this compound:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent (see solubility tables below) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing a complex of your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly improve its solubility in aqueous solutions.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help to dissolve small precipitates that may form upon dilution. However, be cautious with temperature-sensitive compounds or experimental systems.
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Dilution
| Symptom | Possible Cause | Troubleshooting Steps |
| A cloudy or milky appearance, or visible particles form immediately upon adding the stock solution to the aqueous medium. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration: Try working with a lower final concentration of the compound in your assay. 2. Increase the solvent concentration (with caution): If your experimental system can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help. Always run a vehicle control to check for solvent effects. 3. Use a cyclodextrin complex: Prepare a stock solution of the compound pre-complexed with a suitable cyclodextrin. This is a highly effective method for increasing aqueous solubility. |
| The solution is initially clear but becomes cloudy over time or after temperature changes (e.g., moving from room temperature to 37°C). | The compound is coming out of solution due to changes in temperature or prolonged incubation. | 1. Prepare fresh dilutions: Prepare the final working solution immediately before use. 2. Maintain constant temperature: Try to minimize temperature fluctuations once the compound is in the aqueous solution. 3. Check for compatibility with media components: Some components in complex media (e.g., proteins in serum) can interact with the compound and affect its solubility. Consider reducing the serum concentration during treatment if possible. |
Issue 2: Inconsistent or No Biological Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| The expected biological effect (e.g., activation of the Hedgehog pathway) is not observed or is highly variable between experiments. | The compound has precipitated out of solution, leading to a lower effective concentration. | 1. Visually inspect for precipitation: Before and during your experiment, carefully check for any signs of precipitation in your working solutions. 2. Optimize the solubilization method: Experiment with different co-solvents or cyclodextrins to find the optimal conditions for your specific assay. 3. Verify stock solution concentration: Ensure your stock solution was prepared correctly and has been stored properly to avoid degradation. |
| The compound appears to be cytotoxic at concentrations where it should be active. | The organic solvent used to dissolve the compound is causing toxicity. | 1. Reduce the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. 2. Run a vehicle control: Always include a control with the same final concentration of the solvent to assess its effect on your cells or system. |
Data Presentation: Solubility of 20(S)-Hydroxycholesterol and this compound
Table 1: Solubility of 20(S)-Hydroxycholesterol
| Solvent | Maximum Concentration |
| Ethanol | 20 mg/mL |
| DMSO | 0.1 mg/mL |
| DMF | 2 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Chloroform | Soluble |
| Methanol | Soluble |
Table 2: Solubility of this compound
| Solvent/System | Maximum Concentration |
| DMSO | ≥ 100 mg/mL |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 20(S)-Hydroxycholesterol Stock Solution and Working Solution for Cell Culture
Materials:
-
20(S)-Hydroxycholesterol powder
-
Ethanol (200 proof, sterile)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of 20(S)-hydroxycholesterol powder. The molecular weight is 402.65 g/mol .
-
Dissolve the powder in 200 proof ethanol to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.027 mg in 1 mL of ethanol.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution directly into your cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix immediately by gentle pipetting or swirling.
-
Crucially, ensure the final ethanol concentration is below 0.1% to avoid cytotoxicity.
-
Protocol 2: Hedgehog Pathway Activation Assay using a Gli-Luciferase Reporter
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)
-
Complete culture medium (e.g., DMEM with 10% bovine calf serum)
-
Low-serum medium (e.g., DMEM with 0.5% bovine calf serum)
-
20(S)-Hydroxycholesterol stock solution (10 mM in ethanol)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the Gli-reporter cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
After 24 hours, replace the complete medium with low-serum medium.
-
Prepare serial dilutions of 20(S)-hydroxycholesterol in low-serum medium from your stock solution.
-
Add the diluted 20(S)-OHC solutions to the respective wells. Include a vehicle control (e.g., 0.1% ethanol).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Record the luminescence using a luminometer.
-
Protocol 3: Cell Viability Assessment using an MTT Assay
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density for your cell line.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cell Treatment:
-
Prepare dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of 20-5,14-HEDGE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(S)-hydroxy-5,14-HEDGE (20-5,14-HEDGE). The focus is to help identify and mitigate potential off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2][3] It acts as a 20-HETE mimetic, meaning it mimics the biological effects of endogenous 20-HETE.[1][3] Its primary mechanism of action is through the activation of the 20-HETE signaling pathway. This is often mediated by the G-protein coupled receptor GPR75, which, upon binding 20-HETE or its analogs, can trigger various downstream signaling cascades.
Q2: What are the known on-target effects of this compound?
A2: As a 20-HETE agonist, this compound is involved in a wide range of physiological processes. Its on-target effects include:
-
Vascular Effects: Influences vascular tone and can induce vasoconstriction.
-
Cell Signaling: Activates signaling pathways involving GPR75, leading to changes in intracellular calcium levels, and transactivation of the epidermal growth factor receptor (EGFR).
-
Inflammation and Immune Response: Modulates inflammatory responses. For instance, it has been shown to protect against ischemia-reperfusion injury by decreasing the expression of HMGB1 and TLR4.
-
Cell Fate: Can have context-dependent effects on cell survival, promoting it in some models (e.g., lung ischemia-reperfusion) while inducing apoptosis in others (e.g., hippocampal slices at high concentrations).
-
Reactive Oxygen Species (ROS) Production: Can enhance the production of ROS.
Q3: What are the potential "off-target" or confounding effects of this compound?
A3: While specific off-target protein binding is not well-documented, researchers should be aware of the following confounding effects:
-
Cytotoxicity at High Concentrations: At higher concentrations (e.g., 5-20 µM), this compound can induce dose-dependent cell death in certain cell types, such as neurons in organotypic hippocampal slice cultures. This may not be a specific off-target effect but rather an exaggerated on-target or non-specific cytotoxic response.
-
Complex Downstream Signaling: The 20-HETE signaling pathway exhibits significant crosstalk with other major signaling cascades, including MAPK/ERK, PI3K/Akt, and NF-κB pathways. Therefore, observed effects may be indirect consequences of activating the primary pathway rather than direct off-target interactions.
-
Lipid-Related Effects: As a lipid molecule, at very high concentrations, it could potentially have non-specific effects on cell membranes or lipid metabolism.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues encountered during experiments with this compound.
Q4: My experimental results with this compound are inconsistent. How can I troubleshoot this?
A4: Inconsistent results can arise from several factors. Consider the following:
-
Compound Stability and Handling: Ensure that your stock solution of this compound is properly prepared and stored. As a lipid-based compound, it may be prone to degradation. Prepare fresh working solutions for each experiment.
-
Dose-Response Relationship: Have you performed a thorough dose-response curve for your specific cell type or model system? The optimal concentration can vary significantly.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all influence cellular responses to signaling molecules. Standardize these parameters across experiments.
Q5: I am observing unexpected cell death in my experiments. How can I determine if this is an off-target effect?
A5: To dissect whether the observed cytotoxicity is a specific on-target effect or a non-specific/off-target effect, a multi-pronged approach is recommended:
-
Perform a Dose-Response Analysis: Characterize the concentration at which cytotoxicity is observed. Is it within the range expected for on-target activity, or does it only occur at much higher concentrations?
-
Use a 20-HETE Antagonist: A key control is to co-treat your cells with this compound and a known 20-HETE antagonist, such as 20-HEDE , 20-SOLA , or AAA . If the antagonist rescues the cytotoxic effect, it strongly suggests the effect is mediated through the 20-HETE signaling pathway (on-target).
-
Inhibit 20-HETE Synthesis: In a complementary approach, if your experimental system has endogenous 20-HETE production, you can use an inhibitor of 20-HETE synthesis, like HET0016 . While this doesn't directly address the effects of exogenously added this compound, it can help validate the role of the 20-HETE pathway in your model.
-
Employ a Structurally Unrelated 20-HETE Agonist: If available, using another 20-HETE agonist with a different chemical structure can help confirm that the observed phenotype is due to the activation of the 20-HETE pathway and not a unique off-target effect of the this compound chemical scaffold.
-
Knockdown of the GPR75 Receptor: If you hypothesize that the effects are mediated by GPR75, using siRNA or CRISPR to knock down GPR75 expression should abrogate the effects of this compound.
Q6: How can I confirm that the observed signaling pathway activation is a direct result of this compound treatment?
A6: Given the extensive crosstalk of the 20-HETE pathway, it is crucial to validate the signaling cascade.
-
Time-Course Experiment: Perform a time-course experiment to map the kinetics of signaling pathway activation. Proximal events, such as GPR75 activation or changes in intracellular calcium, should occur before more downstream events like gene transcription.
-
Use of Pathway-Specific Inhibitors: To understand the downstream signaling, use well-characterized inhibitors for pathways that are known to interact with 20-HETE signaling (e.g., MEK/ERK inhibitors, PI3K inhibitors).
-
GPR75 Knockdown/Knockout: As mentioned previously, genetic ablation of the GPR75 receptor is a powerful tool to confirm that the signaling originates from this receptor.
Data Presentation
Table 1: Experimental Concentrations of this compound and Observed Effects
| Concentration Range | Experimental System | Observed Effect | Reference(s) |
| 5-20 µM | Organotypic hippocampal slice cultures | Dose-dependent cell death (neurons) | |
| 1 µM | Cultured bovine pulmonary artery endothelial cells | Increased ROS production | |
| 1 µM | Ex vivo rat lung slices | Reduction of hypoxia-reoxygenation-induced apoptosis | |
| 30 mg/kg (i.p.) | In vivo rat model of lung ischemia-reperfusion | Protection against lung injury, reduced inflammation | |
| 30 mg/kg (s.c.) | In vivo rat model of endotoxemia | Prevention of hypotension and tachycardia |
Table 2: Key Reagents for Validating this compound On-Target Effects
| Reagent | Class | Mechanism of Action | Typical Experimental Use |
| 20-HEDE | 20-HETE Antagonist | Competitively blocks the effects of 20-HETE and its analogs. | Co-treatment with this compound to demonstrate on-target effects. |
| 20-SOLA | 20-HETE Antagonist | Blocks the 20-HETE receptor. | Used to confirm that the effects of this compound are receptor-mediated. |
| AAA | 20-HETE Antagonist | Blocks the 20-HETE receptor. | Similar to 20-SOLA, used for on-target validation. |
| HET0016 | 20-HETE Synthesis Inhibitor | Inhibits the cytochrome P450 enzymes that produce endogenous 20-HETE. | Validates the role of the endogenous 20-HETE pathway in a given biological process. |
| GPR75 siRNA/shRNA | Genetic Tool | Knocks down the expression of the GPR75 receptor. | Confirms that the effects of this compound are mediated through GPR75. |
Experimental Protocols
Protocol 1: Validating On-Target Effects of this compound using a 20-HETE Antagonist
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at the desired concentration)
-
20-HETE antagonist alone (e.g., 20-HEDE, at a concentration known to be effective)
-
Co-treatment with this compound and the 20-HETE antagonist.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assay to measure the biological outcome of interest (e.g., cell viability assay, Western blot for signaling proteins, qPCR for gene expression).
-
Data Interpretation: If the effect of this compound is attenuated or reversed by the co-treatment with the antagonist, it provides strong evidence for an on-target mechanism.
Protocol 2: GPR75 Knockdown using siRNA to Validate the Signaling Pathway
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or a GPR75-specific siRNA according to the manufacturer's protocol.
-
Incubation: Allow 48-72 hours for efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm GPR75 knockdown by qPCR (for mRNA levels) and/or Western blot (for protein levels).
-
Treatment: Treat the remaining control and GPR75-knockdown cells with vehicle or this compound.
-
Endpoint Analysis: Perform the desired assay to assess the cellular response.
-
Data Interpretation: If the cellular response to this compound is significantly diminished in the GPR75-knockdown cells compared to the control siRNA-treated cells, it indicates that the effect is GPR75-dependent.
Visualizations
References
- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Hedgehog Pathway Modulators in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20(S)-hydroxycholesterol (a Hedgehog pathway activator) and Cyclopamine (a Hedgehog pathway inhibitor) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are 20(S)-hydroxycholesterol and Cyclopamine, and how do they modulate the Hedgehog signaling pathway?
A1: 20(S)-hydroxycholesterol is an oxysterol that acts as an allosteric activator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to SMO, it initiates a signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of Hh target genes. Cyclopamine is a naturally occurring steroidal alkaloid that functions as an antagonist of the Hedgehog pathway.[2] It directly binds to and inhibits the SMO receptor, preventing the downstream activation of GLI transcription factors.[2][3]
Q2: What is a typical starting concentration and incubation time for 20(S)-hydroxycholesterol in cell-based assays?
A2: The optimal concentration and incubation time for 20(S)-hydroxycholesterol are cell-type and assay-dependent. For initial experiments, a dose-response study is recommended. A common starting point for activating the Hedgehog pathway in cell lines like NIH/3T3 is in the low micromolar range. Incubation times can vary from a few hours for signaling pathway studies to several days for differentiation or proliferation assays.[4]
Q3: What is a typical starting concentration and incubation time for Cyclopamine in cell-based assays?
A3: Similar to activators, the ideal conditions for Cyclopamine treatment require empirical determination. For inhibiting Hedgehog signaling, concentrations often range from the nanomolar to low micromolar scale. Incubation times can range from 24 to 96 hours or even longer for cell viability and proliferation assays, depending on the specific cell line and experimental endpoint.
Q4: Can I use 20(S)-hydroxycholesterol and Cyclopamine together in an experiment?
A4: Yes, co-treatment experiments can be very informative. For instance, you can use Cyclopamine to confirm that the effects observed with 20(S)-hydroxycholesterol are indeed mediated through the Hedgehog pathway. In such experiments, cells are often pre-incubated with the inhibitor (Cyclopamine) before the addition of the activator (20(S)-hydroxycholesterol).
Troubleshooting Guides
Issue 1: No or low activation with 20(S)-hydroxycholesterol.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak response time for your specific cell line and endpoint. |
| Suboptimal Concentration | Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to find the optimal effective concentration. |
| Low Endogenous Pathway Activity | Ensure your chosen cell line is responsive to Hedgehog signaling. NIH/3T3 cells are a commonly used model. |
| Compound Degradation | Prepare fresh stock solutions of 20(S)-hydroxycholesterol in a suitable solvent like ethanol or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
| Cell Health | Ensure cells are healthy, within a low passage number, and not overly confluent, as this can affect signaling responses. |
Issue 2: No or low inhibition with Cyclopamine.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For endpoints like cell viability or proliferation, longer incubation times (e.g., 48, 72, 96 hours) may be necessary to observe an effect. |
| Inadequate Concentration | Perform a dose-response curve to determine the IC50 value for your cell line. Concentrations may need to be optimized for different cell types. |
| High Basal Pathway Activity | Use a positive control for pathway activation (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG) to ensure the pathway is active and thus can be inhibited. |
| Compound Instability | Prepare fresh Cyclopamine solutions from a powder or a concentrated stock in DMSO for each experiment. |
| Cell Line Resistance | Some cell lines may have mutations downstream of SMO (e.g., in SUFU or GLI) that render them resistant to SMO inhibitors like Cyclopamine. |
Issue 3: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of reagents before adding them to the wells. |
| Cell Clumping | Ensure complete dissociation of cells during passaging to avoid clumps, which can lead to uneven growth and responses. |
Data Presentation
Table 1: Recommended Incubation Times and Concentrations for Hedgehog Pathway Modulators in Common Cell-Based Assays.
| Compound | Assay Type | Cell Line Example | Typical Concentration Range | Typical Incubation Time | Reference |
| 20(S)-hydroxycholesterol | GLI-Luciferase Reporter | NIH/3T3 | 1 - 10 µM | 24 - 48 hours | |
| Osteogenic Differentiation | M2-10B4 | 5 µM | 10 days | ||
| Cell Proliferation | M2-10B4 | 5 µM | 3 - 7 days | ||
| Cyclopamine | GLI-Luciferase Reporter | Shh-LIGHT2 (NIH/3T3) | 100 nM - 10 µM | 24 - 48 hours | |
| Cell Viability (MTT) | MCF-7, MDA-MB-231 | 10 - 20 µM | 3 - 10 days | ||
| Neurosphere Formation | HSR-GBM1 | 3 - 10 µM | 4 - 7 days |
Experimental Protocols
Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay quantifies the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% calf serum).
-
20(S)-hydroxycholesterol and/or Cyclopamine.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will allow them to reach confluence before treatment. Incubate overnight.
-
Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 4-24 hours. This step helps to reduce basal pathway activity.
-
Treatment:
-
For Activator Studies: Add 20(S)-hydroxycholesterol at various concentrations.
-
For Inhibitor Studies: Add Cyclopamine at various concentrations.
-
For Co-treatment: Pre-incubate with Cyclopamine for 1-2 hours before adding 20(S)-hydroxycholesterol.
-
-
Incubation: Incubate the plate for 24-48 hours. This time should be optimized for your specific experimental setup.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay manufacturer's protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line with known Hedgehog pathway activity (e.g., MCF-7, Daoy).
-
Complete growth medium.
-
Cyclopamine.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Cyclopamine concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of Cyclopamine on cell viability.
Mandatory Visualization
Caption: Canonical Hedgehog signaling pathway in the 'OFF' and 'ON' states.
Caption: General experimental workflow for optimizing incubation times.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 20(S)-hydroxycholesterol inhibits PPARgamma expression and adipogenic differentiation of bone marrow stromal cells through a hedgehog-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 20-5,14-HEDGE treatment
Welcome to the technical support center for 20-5,14-HEDGE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this 20-HETE mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine, is a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] It mimics the biological activities of 20-HETE, which include vasoconstriction and various effects on cell signaling pathways.[3][4] Its primary mechanisms of action involve the activation of signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, leading to anti-apoptotic and pro-survival effects in certain cell types.[4] It has also been shown to increase the production of reactive oxygen species (ROS).
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in studies related to pulmonary vascular signaling and lung injury. It has been shown to be protective against ischemia-reperfusion injury in the lungs. Additionally, it is utilized in research on septic shock, where it can reverse hypotension and reduce inflammation. Other applications include studies on intracerebral hemorrhage and ferroptosis, a form of iron-dependent cell death.
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for one month, protected from light and under nitrogen. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.
Q4: What are typical working concentrations for in vitro and in vivo experiments?
A4: For in vitro experiments, concentrations can range from 0.1 nM to 50 µM depending on the cell type and experimental endpoint. For example, 1 µM has been used to increase ROS production in bovine pulmonary artery endothelial cells (BPAECs). For in vivo studies in rats, a common dosage is 30 mg/kg administered intraperitoneally.
Troubleshooting Guide
Inconsistent Vasoconstrictor Effects
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound at -80°C and protect from light. Prepare fresh working solutions for each experiment. |
| Solvent Incompatibility | Verify the solubility of this compound in your chosen solvent. If precipitation is observed, gentle heating or sonication may aid dissolution. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental model, as effects can be dose-dependent. |
| Vascular Bed Differences | The vasoconstrictor effects of 20-HETE and its mimetics can vary between different vascular beds (e.g., renal, cerebral, coronary). Ensure the chosen model is appropriate for observing the expected effect. |
Variable Anti-Apoptotic or Pro-Survival Outcomes
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells with a consistent and low passage number, as cellular responses can change with repeated subculturing. |
| Serum Starvation Conditions | If inducing apoptosis through serum starvation, ensure the duration and conditions are consistent across experiments to minimize variability in the baseline apoptotic rate. |
| Timing of Treatment | The timing of this compound administration relative to the apoptotic stimulus can be critical. Optimize the pre-treatment or co-treatment duration. |
| Off-Target Effects | At high concentrations, off-target effects may occur. Confirm that the observed effects are specific by using a 20-HETE antagonist as a negative control. |
Discrepancies in Inflammatory Response Modulation
| Potential Cause | Recommended Solution |
| Model of Inflammation | The effects of this compound can be context-dependent. For example, its role in inflammation may differ between models of sterile injury (e.g., ischemia-reperfusion) and infectious models (e.g., LPS-induced sepsis). |
| Endpoint Measurement Timing | The expression of inflammatory mediators can be transient. Perform a time-course experiment to identify the peak expression of cytokines and signaling proteins of interest. |
| Innate Immune System Activation | Inconsistent results may be due to variability in the activation of innate immune pathways. Ensure consistent handling of animals and reagents to minimize non-specific immune stimulation. |
Experimental Protocols
In Vivo Ischemia-Reperfusion Lung Injury Model in Rats
This protocol is adapted from studies demonstrating the protective effects of this compound in a rat model of lung ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats (200-400 g) are used for these experiments.
-
Treatment: 60 minutes prior to surgery, administer this compound (30 mg/kg) or vehicle (100 mM NaPO4 buffer, pH 9.0 + 0.1% ethanol) via intraperitoneal injection.
-
Anesthesia and Surgical Preparation: Anesthetize the rats with isoflurane. Place a femoral arterial line for monitoring blood pressure and heart rate, and for blood gas analysis. Perform a tracheotomy for mechanical ventilation.
-
Ischemia-Reperfusion Procedure:
-
Perform a left thoracotomy to expose the lung.
-
Induce unilateral lung ischemia by clamping the left pulmonary artery for 60 minutes.
-
After 60 minutes, remove the clamp to allow for 2 hours of reperfusion.
-
-
Assessment of Injury:
-
Histology: Collect lung tissue for hematoxylin and eosin (H&E) staining to assess tissue damage, and myeloperoxidase staining for neutrophil infiltration.
-
Western Blot: Analyze lung homogenates for the expression of HMGB1 and TLR4 proteins.
-
Apoptosis Assays: Measure caspase-3 activity or perform TUNEL staining on lung tissue sections to quantify apoptosis.
-
In Vitro Assessment of ROS Production in Endothelial Cells
This protocol is based on methods used to measure reactive oxygen species (ROS) production in bovine pulmonary artery endothelial cells (BPAECs) treated with this compound.
-
Cell Culture: Culture BPAECs in an appropriate growth medium until they reach the desired confluency.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle for the desired duration (e.g., 15 minutes).
-
ROS Detection using Dihydroethidium (DHE):
-
Following treatment, incubate the cells with DHE at a final concentration of 10 µM for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
-
ROS Detection using Lucigenin Chemiluminescence:
-
After treatment, add lucigenin to the cells.
-
Measure chemiluminescence immediately using a luminometer. The rate of increase in relative light units indicates superoxide production.
-
Signaling Pathways and Workflows
Caption: PI3K/Akt signaling pathway activated by this compound.
Caption: Inhibition of the TLR4/HMGB1 pathway by this compound.
References
improving the stability of 20-5,14-HEDGE in experimental buffers
Welcome to the technical support center for 20-5,14-HEDGE. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling lipid involved in various physiological processes. It is designed to be more stable in vivo than the endogenous 20-HETE, which is rapidly metabolized. Maintaining the stability of this compound in experimental buffers is crucial for obtaining accurate and reproducible results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: How should I store this compound stock solutions?
A2: Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions for stock solutions.
| Storage Condition | Duration | Key Considerations |
| -80°C | Up to 6 months | Store in tightly sealed vials, protect from light, and store under an inert gas like nitrogen. |
| -20°C | Up to 1 month | Store in tightly sealed vials, protect from light, and store under an inert gas like nitrogen. |
Q3: What factors can affect the stability of this compound in my experiments?
A3: Several factors can contribute to the degradation of lipid-based molecules like this compound in aqueous buffers:
-
Oxidation: The presence of oxygen can lead to the oxidation of double bonds within the fatty acid chain.
-
Hydrolysis: The ester or amide linkages can be susceptible to hydrolysis, especially at non-neutral pH.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes.
-
Buffer Composition: The pH, ionic strength, and presence of certain ions or detergents in the buffer can influence the solubility and stability of the compound.
Q4: What are the signs of this compound precipitation or degradation?
A4: Visual cues of instability include the appearance of cloudiness, turbidity, or visible particulate matter in the solution. A decrease in the expected biological activity or high variability between replicate experiments can also indicate compound degradation.
Troubleshooting Guides
Issue: Precipitation is observed when preparing working solutions.
This is a common issue with lipophilic compounds when diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous experimental buffer.
Caption: Troubleshooting decision tree for addressing precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-blocking microcentrifuge tubes
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile, light-protected tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Procedure for Working Solution (in aqueous buffer):
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm the experimental buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the experimental buffer, rapidly add the required volume of the stock solution to achieve the final desired concentration. Note: The final concentration of DMSO in the experimental medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.
-
Use the working solution immediately after preparation for best results.
Protocol 2: Assessment of this compound-Mediated Inhibition of TLR4 Signaling
This protocol outlines a general method to assess the effect of this compound on the activation of Toll-like receptor 4 (TLR4) signaling, for example, in response to lipopolysaccharide (LPS) stimulation in cultured cells (e.g., macrophages).
Materials:
-
Cultured cells expressing TLR4
-
Cell culture medium
-
This compound working solution
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-TLR4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 30 minutes) to activate TLR4 signaling. Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls (e.g., total NF-κB p65 and β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of activated signaling proteins between the different treatment groups.
-
Signaling Pathway and Experimental Workflow
HMGB1-TLR4 Signaling Pathway
This compound has been shown to protect against ischemia-reperfusion injury by attenuating the inflammatory response. One of the key mechanisms is the inhibition of the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling pathway.
Caption: this compound inhibits the HMGB1-TLR4 signaling pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.
Caption: A general workflow for in vitro experiments using this compound.
Data Summary
Solubility of this compound
The following table provides a summary of the reported solubility of this compound in various solvents.
| Solvent System | Concentration | Observation |
| DMSO | ≥ 100 mg/mL | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO + 90% corn oil | 2.5 mg/mL | Suspended solution (requires sonication) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 mg/mL | Clear solution |
This information is compiled from commercially available product datasheets. It is important to empirically determine the solubility in your specific experimental buffer.
how to mitigate potential cytotoxicity of 20-5,14-HEDGE at high concentrations
Welcome to the technical support center for 20-5,14-HEDGE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity at high concentrations and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above 5 µM. Is this expected?
A1: Yes, dose-dependent cytotoxicity of this compound, a stable analog of 20-HETE, has been reported in the scientific literature. In organotypic hippocampal slice cultures, for instance, significant cell death is observed at concentrations of 5, 10, and 20 µM, with neurons being the primary cell type affected.[1][2]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A2: Studies indicate that the primary mechanisms of cell death induced by high concentrations of this compound are ferroptosis and necroptosis.[1] Inhibition of apoptosis via a caspase-3 inhibitor has shown a less significant effect in preventing cell death, suggesting that apoptosis is not the main cytotoxic pathway.[1]
Q3: How can we mitigate the cytotoxic effects of this compound in our experiments?
A3: The cytotoxicity of this compound can be significantly reduced by co-treatment with inhibitors of ferroptosis and necroptosis. The ferroptosis inhibitor ferrostatin-1 and the necroptosis inhibitor necrostatin-1 have both been shown to be effective.[1] For optimal protection, a combination of inhibitors for different cell death pathways may be considered.
Q4: Are there any known off-target effects of the recommended inhibitors?
A4: It is important to be aware of potential off-target effects. For example, necrostatin-1 has been shown to inhibit indoleamine-2,3-dioxygenase (IDO) in addition to its primary target, RIPK1. If off-target effects on IDO are a concern for your experimental system, consider using a more specific RIPK1 inhibitor, such as necrostatin-1s. Always include appropriate vehicle and inhibitor-only controls in your experimental design.
Q5: We are working with a lipid-soluble compound like this compound. Are there any specific handling precautions we should take?
A5: Yes, for lipid-soluble compounds, it is crucial to ensure proper solubilization to avoid precipitation in your culture medium, which can lead to inconsistent results and artifacts. Prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. When diluting to the final working concentration in your aqueous-based culture medium, add the stock solution slowly while vortexing or stirring. It is also critical to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at All Tested Concentrations
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for any precipitate. Prepare a fresh stock solution and ensure the final solvent concentration is minimal (typically <0.1% DMSO). Consider using a non-ionic surfactant like Pluronic F-127 to improve solubility. |
| Vehicle Toxicity | Run a vehicle-only control at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity. |
| Contamination | Test cell cultures for mycoplasma or other contaminants that could increase sensitivity to the compound. |
Issue 2: Inconsistent Results Between Replicate Experiments
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | After preparing the stock solution in DMSO, ensure complete dissolution by gentle warming or brief sonication before making serial dilutions. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating to have a consistent number of cells in each well. |
| Adsorption to Plasticware | For lipophilic compounds, consider using low-binding microplates to prevent the compound from adsorbing to the plastic, which would reduce its effective concentration. |
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound and the efficacy of various inhibitors in mitigating this toxicity.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Concentration of this compound (µM) | Observed Effect | Cell System |
| 5 | Significant cell death | Organotypic hippocampal slice cultures |
| 10 | Significant, dose-dependent cell death | Organotypic hippocampal slice cultures |
| 20 | Significant, dose-dependent cell death | Organotypic hippocampal slice cultures |
Table 2: Mitigation of this compound-Induced Cytotoxicity with Inhibitors
| This compound Concentration (µM) | Inhibitor | Inhibitor Concentration (µM) | Approximate Reduction in Cell Death (%) |
| 10 | Ferrostatin-1 | 10 | ~50-60% |
| 10 | Necrostatin-1 | 10 | ~50-60% |
| 10 | Caspase-3 Inhibitor VII | 25 | ~10-20% (not statistically significant in some studies) |
| 10 | Combination of all three inhibitors | Fer-1 (10), Nec-1 (10), Casp-3 Inh. (25) | >75% |
Note: The percentage reduction in cell death is estimated from graphical data presented in the cited literature.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using Propidium Iodide (PI) Staining
This protocol is adapted for a 96-well plate format and is suitable for fluorescence microscopy or flow cytometry.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve 2x the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration). Incubate for the desired exposure time (e.g., 18-24 hours).
-
PI Staining: Prepare a working solution of Propidium Iodide (typically 1-5 µg/mL in PBS).
-
Incubation: Remove the treatment medium, wash the cells once with PBS, and add the PI staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis:
-
Fluorescence Microscopy: Capture images using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm). The number of red fluorescent (dead) cells can be counted and expressed as a percentage of the total number of cells (determined by a nuclear counterstain like Hoechst 33342 or brightfield imaging).
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in binding buffer containing PI. Analyze the cell suspension using a flow cytometer to quantify the percentage of PI-positive (dead) cells.
-
Protocol 2: Cytotoxicity Rescue Experiment with Ferrostatin-1 and/or Necrostatin-1
This protocol is designed to test the ability of inhibitors to mitigate this compound-induced cytotoxicity.
-
Cell Plating: Follow step 1 from Protocol 1.
-
Inhibitor Pre-incubation: Prepare working solutions of ferrostatin-1 (e.g., 10 µM) and/or necrostatin-1 (e.g., 10 µM) in a cell culture medium. Remove the existing medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours.
-
Co-treatment: Prepare 2x concentrations of this compound in a medium that also contains 2x the final concentration of the inhibitor(s).
-
Incubation: Remove the pre-incubation medium and add the co-treatment medium to the respective wells. Ensure you have the following controls:
-
Untreated cells
-
Vehicle control
-
This compound only
-
Inhibitor(s) only
-
-
Cytotoxicity Assessment: Following the desired incubation period (e.g., 18-24 hours), assess cell viability using an appropriate method, such as PI staining (Protocol 1) or an MTT assay.
Visualizations
Below are diagrams of the key signaling pathways involved in this compound-induced cytotoxicity.
References
refining delivery methods of 20-5,14-HEDGE for improved bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery methods of 20-hydroxyecdysone (20E) and its metabolite, 14-deoxy-20-hydroxyecdysone, to improve bioavailability.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during experimental work with 20-hydroxyecdysone and its derivatives.
General Compound Handling and Formulation
Q1: What are the primary challenges associated with the oral delivery of 20-hydroxyecdysone (20E)?
A1: The primary challenge with oral delivery of 20E is its low bioavailability, which has been reported to be as low as 1-2% in rodents and humans, although it can be higher in some species like gerbils (approximately 12%).[1] This is primarily due to its poor water solubility and potential for first-pass metabolism in the liver and gut.[2]
Q2: I'm observing precipitation of 20E in my aqueous vehicle for oral gavage. What can I do?
A2: Precipitation is a common issue due to the low aqueous solubility of 20E. Consider the following troubleshooting steps:
-
Vehicle Optimization: Prepare a suspension using a vehicle like 0.5% methylcellulose or a solution with co-solvents such as polyethylene glycol (PEG) 400 or DMSO. Be mindful of the final concentration of organic solvents to avoid toxicity in animal models.
-
pH Adjustment: The solubility of steroid compounds can be pH-dependent.[3] Investigate the pH-solubility profile of 20E and adjust the vehicle pH accordingly, if it does not compromise the compound's stability.
-
Particle Size Reduction: If using a suspension, reducing the particle size of the 20E powder through techniques like micronization can improve the dissolution rate.
-
Use of Solubilizing Excipients: Incorporating surfactants (e.g., Tween 80) or cyclodextrins into your formulation can significantly enhance solubility.
Q3: My in vivo experimental results show high variability in plasma concentrations of 20E between animals. What are the potential causes and solutions?
A3: High inter-animal variability is a frequent challenge in studies with poorly soluble compounds.[4]
-
Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.
-
Dosing Accuracy: For oral gavage, ensure proper technique to deliver the full dose to the stomach. For intraperitoneal injections, confirm correct placement of the needle in the peritoneal cavity.
-
Animal Fasting: The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.
-
Biological Factors: Individual differences in gastric emptying time, intestinal motility, and metabolic enzyme activity can contribute to variability. Increasing the number of animals per group can help to mitigate the impact of individual variations.
Q4: How should I store 20-hydroxyecdysone and its formulations to ensure stability?
A4: 20-hydroxyecdysone as a dry powder is generally stable when stored in a cool, dark, and dry place.[2] For formulations:
-
Aqueous Suspensions/Solutions: These should ideally be prepared fresh before each experiment. If storage is necessary, keep them at 4°C and protect from light. Conduct stability tests to determine the acceptable storage duration.
-
Formulations with Organic Solvents: Storage conditions will depend on the specific solvents used. Generally, refrigeration and protection from light are recommended.
-
General Stability Testing: A written stability testing program should be in place, assessing the compound's characteristics over time under various storage conditions (e.g., 0, 3, 6, 12 months at both intended and accelerated conditions).
Specific Delivery Methods
Q5: What is 14-dehydro-20-hydroxyecdysone (14-HEDGE) and how does its bioavailability compare to 20E?
A5: The term "14-dehydro-20-hydroxyecdysone" is not commonly found in the scientific literature. It is likely that this refers to a related compound, 14-deoxy-20-hydroxyecdysone , which is a major metabolite of 20E formed through dehydroxylation in the gut. The formation of 14,15-anhydro derivatives through dehydration has also been reported. The bioavailability of these metabolites when administered directly is not well-documented. However, their formation from 20E is a key step in its metabolic pathway.
Q6: How can cyclodextrins improve the bioavailability of 20E, and are there quantitative data available?
A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with significantly increased aqueous solubility. Studies have shown that β-cyclodextrin complexes of 20E can increase its water solubility by up to 100 to 110-fold. This enhanced solubility is expected to lead to improved absorption in the gastrointestinal tract.
Q7: What is the rationale for using nanoparticles or liposomes for 20E delivery?
A7: Nanoformulations, such as nanoparticles and liposomes, offer several advantages for the delivery of poorly soluble compounds like 20E:
-
Increased Surface Area: Nanoparticles have a large surface area-to-volume ratio, which can enhance the dissolution rate.
-
Improved Solubility and Stability: These carriers can encapsulate 20E, protecting it from degradation in the gastrointestinal tract and improving its solubility.
-
Enhanced Permeability: Some nanoformulations can facilitate transport across the intestinal epithelium.
-
Controlled Release: Formulations can be designed for sustained or targeted release of the compound.
While specific in vivo bioavailability data for 20E nanoformulations are limited, studies with other poorly soluble compounds have shown significant improvements in oral bioavailability with these technologies.
Data Presentation
Table 1: Comparison of 20-Hydroxyecdysone Formulations for Improved Bioavailability
| Delivery Method | Formulation Principle | Reported Improvement | Key Advantages | Key Disadvantages |
| Oral Gavage (Suspension) | Suspension of micronized 20E in a vehicle like 0.5% methylcellulose. | Baseline for comparison. | Simple preparation. | Low bioavailability, high variability. |
| Cyclodextrin Complex | Formation of an inclusion complex with β-cyclodextrins. | Up to 110-fold increase in aqueous solubility. | Significant solubility enhancement, ease of preparation. | May require specific cyclodextrin types for optimal results. |
| Nanoemulsion | 20E dissolved in an oil-in-water emulsion with droplet sizes in the nanometer range. | - | Can improve solubility and permeability. | Formulation stability can be a challenge. |
| Solid Lipid Nanoparticles (SLNs) | 20E encapsulated within a solid lipid core. | - | Good biocompatibility, potential for controlled release. | Drug expulsion during storage can occur. |
| Liposomes | 20E encapsulated within a lipid bilayer vesicle. | - | Can encapsulate both hydrophilic and lipophilic compounds, biocompatible. | Can be unstable in the GI tract. |
| Intraperitoneal Injection | Solution or suspension of 20E for direct administration into the peritoneal cavity. | Bypasses first-pass metabolism, leading to higher bioavailability than oral routes. | High bioavailability, rapid onset of action. | Invasive procedure, not a clinically viable route for chronic use. |
Experimental Protocols
Protocol 1: Preparation of 20-Hydroxyecdysone Formulation for Oral Gavage in Mice
Objective: To prepare a homogenous suspension of 20E for consistent oral administration.
Materials:
-
20-Hydroxyecdysone (micronized powder)
-
0.5% (w/v) Methylcellulose solution (sterile)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of 20E: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of 20E needed for the study.
-
Prepare the vehicle: If not already prepared, create a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water with constant stirring, followed by cooling.
-
Weigh the 20E: Accurately weigh the calculated amount of micronized 20E powder.
-
Create a paste: In a small beaker or mortar, add a small amount of the 0.5% methylcellulose vehicle to the 20E powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Prepare the suspension: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Homogenize the suspension: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any large aggregates.
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume.
-
Storage and Administration: Store the suspension at 4°C, protected from light. Before each administration, vortex or stir the suspension thoroughly to ensure homogeneity.
Protocol 2: Intraperitoneal Injection of 20-Hydroxyecdysone in Rats
Objective: To administer 20E systemically, bypassing first-pass metabolism.
Materials:
-
20-Hydroxyecdysone
-
Sterile vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or PEG 400)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol swabs
-
Sharps container
Procedure:
-
Prepare the dosing solution: Dissolve the calculated amount of 20E in the chosen sterile vehicle. Ensure the final concentration of any co-solvents is non-toxic to the animals. The solution should be clear and free of particulates.
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be a one-person or two-person technique.
-
Identify Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.
-
Disinfect the area: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper placement.
-
Administer the dose: Inject the solution smoothly and withdraw the needle.
-
Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress.
-
Disposal: Dispose of the syringe and needle in a sharps container.
Mandatory Visualizations
Signaling Pathways
Caption: 20-Hydroxyecdysone signaling via the Mas receptor and PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating the bioavailability of 20E formulations.
References
- 1. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Specificity of 20-5,14-HEDGE's Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental specificity of the 20-HETE mimetic, 20-5,14-HEDGE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable, synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE). It functions as a 20-HETE mimetic, primarily exerting its effects through the G-protein coupled receptor GPR75.[1][2] Activation of GPR75 by this compound has been shown to modulate various signaling pathways, including the suppression of the inducible nitric oxide synthase (iNOS)-soluble guanylate cyclase (sGC)-protein kinase G (PKG) pathway and the reduction of proinflammatory cytokine production.[1] These actions contribute to its protective effects in models of septic shock and ischemia-reperfusion injury.[3][4]
Q2: I am observing effects in my experiments that may not be mediated by GPR75. What are the potential off-target effects of this compound?
While this compound is a valuable tool to study 20-HETE signaling, like many small molecules, it may have off-target effects. Much of the understanding of potential off-target effects is extrapolated from its parent compound, 20-HETE. Researchers should consider the following potential off-target activities:
-
Angiogenesis: 20-HETE has been shown to contribute to ischemia-induced angiogenesis.
-
Cell Proliferation: 20-HETE can promote the proliferation of vascular smooth muscle cells.
-
Oxidative Stress: 20-HETE can increase the production of reactive oxygen species (ROS).
It is crucial to experimentally verify if these or other off-target effects are relevant in your specific model system.
Troubleshooting Guide: Strategies for Enhancing Specificity
Issue: How can I be more confident that the observed effects of this compound in my experiment are specifically due to its intended mechanism of action?
To enhance the specificity of this compound's effects, a multi-pronged approach is recommended, combining pharmacological, molecular, and biochemical techniques.
Strategy 1: Utilization of a GPR75 Antagonist
A direct way to implicate GPR75 in the observed effects of this compound is to use a GPR75 antagonist. Pre-treatment of your experimental system with a specific GPR75 antagonist should block the effects of subsequently added this compound.
Experimental Workflow for GPR75 Antagonist Co-treatment
Caption: Workflow for validating GPR75-mediated effects of this compound.
Strategy 2: Molecular Knockdown of GPR75
For in vitro cell culture experiments, using siRNA or shRNA to knock down the expression of GPR75 is a powerful tool to confirm its role.
Logical Relationship for GPR75 Knockdown Experiment
Caption: Expected outcomes of a GPR75 knockdown experiment.
Strategy 3: Off-Target Profiling
To proactively identify potential off-target interactions, consider screening this compound against a panel of receptors and enzymes, particularly those known to interact with other eicosanoids.
Key Off-Target Panels to Consider:
| Target Class | Rationale |
| Prostanoid Receptors | Structural similarities to prostaglandins may lead to cross-reactivity. |
| Leukotriene Receptors | Potential for interaction due to shared biosynthetic precursors of eicosanoids. |
| Cannabinoid Receptors | Some eicosanoids have been shown to interact with the endocannabinoid system. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Known receptors for various fatty acid derivatives. |
| Cyclooxygenases (COX-1 and COX-2) | To rule out effects on prostaglandin synthesis. |
| Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) | To assess interference with other eicosanoid metabolic pathways. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GPR75
This protocol is designed to determine the binding affinity of unlabeled this compound to GPR75 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing GPR75.
-
Radiolabeled GPR75 ligand (e.g., [³H]-20-HETE).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled this compound or vehicle (for total binding)
-
Radiolabeled ligand at a concentration near its Kd
-
Cell membranes (typically 10-50 µg protein per well)
-
-
To determine non-specific binding, add a high concentration of unlabeled 20-HETE in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki of this compound.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells.
-
Endothelial cell growth medium.
-
Basement membrane extract (e.g., Matrigel®).
-
96-well plates.
-
This compound.
-
Calcein AM (for visualization).
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in a serum-starved medium.
-
Add the endothelial cell suspension (typically 1-2 x 10⁴ cells per well) to the gel-coated wells.
-
Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.
-
(Optional) For quantitative analysis, stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software.
Protocol 3: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells.
-
Complete growth medium and serum-free medium.
-
96-well plates.
-
This compound.
-
Cell proliferation reagent (e.g., MTT, WST-1, or a CyQUANT®-based assay).
Procedure:
-
Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Allow cells to attach overnight.
-
Replace the medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Add fresh low-serum medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., VEGF or complete growth medium).
-
Incubate for 24-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure changes in intracellular ROS levels in response to this compound.
Materials:
-
Cells of interest (e.g., endothelial cells).
-
Cell culture medium.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe.
-
This compound.
-
Positive control for ROS induction (e.g., H₂O₂).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Wash the cells with a serum-free medium or buffer (e.g., HBSS).
-
Load the cells with the ROS probe (e.g., 5-10 µM DCFDA) in a serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Add fresh medium or buffer containing various concentrations of this compound. Include vehicle and positive controls.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence plate reader.
-
Alternatively, capture fluorescence images using a microscope.
-
Normalize the fluorescence readings to the baseline (time 0) and express the results as a fold change over the vehicle control.
References
- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by this compound against surgically induced ischemia reperfusion lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 20-5,14-HEDGE and 20-HETE Efficacy
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental applications of 20-HETE and its stable analog, 20-5,14-HEDGE.
This guide provides a comprehensive comparison of 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active metabolite of arachidonic acid, and its synthetic, stable analog, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (this compound). While both compounds exhibit similar biological activities, their differing stabilities in vivo lead to important distinctions in their experimental application and efficacy. This document outlines their mechanisms of action, presents quantitative data from key comparative studies, details experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows.
Executive Summary: Key Differences and Efficacy
20-HETE is an endogenous eicosanoid with a wide range of effects on the vascular system, including the regulation of vascular tone, blood flow, and inflammation.[1] However, its therapeutic and experimental potential is limited by its rapid in vivo metabolism.[2] this compound is a synthetic analog designed to mimic the effects of 20-HETE while offering enhanced stability.[2] Unlike 20-HETE, this compound is not a substrate for lipoxygenases or cyclooxygenases, making it more robust for in vivo studies.[2] This enhanced stability is a key factor in its efficacy in various experimental models.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in various models where it mimics the actions of 20-HETE.
Table 1: Efficacy of this compound in a Rat Model of Septic Shock
| Parameter | Control (Saline) | LPS (10 mg/kg) | LPS + this compound (30 mg/kg) |
| Change in Mean Arterial Pressure (mmHg) | No significant change | ↓ 35 mmHg | Prevented the fall in MAP |
| Change in Heart Rate (bpm) | No significant change | ↑ 75 bpm | Prevented the increase in HR |
Data from a study on conscious male Wistar rats treated with lipopolysaccharide (LPS) to induce septic shock. This compound was administered 1 hour after LPS.[3]
Table 2: Efficacy of this compound in a Rat Model of Renal Ischemia-Reperfusion (I/R) Injury
| Treatment Group | Plasma Creatinine (mg/100 ml) 24h post-I/R |
| Vehicle-treated | 2.8 ± 0.3 |
| 20-HETE synthesis inhibitor (HET0016) | Increased renal dysfunction (higher creatinine) |
| 5,14-20-HEDE (10 mg/kg) | Reduced plasma creatinine by ~50% |
| This compound (1 mg/kg) | Almost completely prevented the rise in plasma creatinine |
This study highlights the superior efficacy of a lower dose of this compound compared to a similar analog in protecting against renal injury.
Table 3: Effect of this compound on Cell Death in Organotypic Hippocampal Slice Cultures (OHSCs)
| Concentration of this compound | Outcome |
| 5-20 µM | Significant, dose-dependent induction of cell death (primarily neuronal) |
| 10 µM | Induced cell death comparable to that caused by hemoglobin |
These findings demonstrate a pro-apoptotic role for this compound in a model of intracerebral hemorrhage.
Signaling Pathways and Mechanisms of Action
Both 20-HETE and this compound exert their effects through complex signaling cascades. In many tissues, 20-HETE acts as a vasoconstrictor by inhibiting large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to depolarization and calcium influx. However, in the pulmonary vasculature, it can induce vasodilation through the release of nitric oxide. This compound has been shown to protect against ischemia-reperfusion injury by decreasing the inflammatory response and apoptosis, in part by diminishing the activation of the innate immune system via toll-like receptor 4 (TLR4) and high mobility group box 1 (HMGB1).
References
- 1. researchgate.net [researchgate.net]
- 2. article.imrpress.com [article.imrpress.com]
- 3. A Synthetic Analogue of 20-HETE, 5,14-HEDGE, Reverses Endotoxin-Induced Hypotension via Increased 20-HETE Levels Associated with Decreased iNOS Protein Expression and Vasodilator Prostanoid Production in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-5,14-HEDGE's Protective Effects in Diverse Injury Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), a stable analog of 20-hydroxyeicosatetraenoic acid (20-HETE), in various injury models. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Executive Summary
This compound has demonstrated significant protective effects in preclinical models of both ischemia-reperfusion lung injury and intracerebral hemorrhage (ICH). Its mechanism of action appears to be context-dependent, involving the modulation of inflammatory pathways and the regulation of programmed cell death. In lung injury, it attenuates the innate immune response, while in neuronal injury, it appears to promote a specific form of cell death called ferroptosis, a finding that highlights the complexity of its biological activities. This guide will explore these contrasting roles and compare its efficacy with other protective strategies.
I. Ischemia-Reperfusion Lung Injury Model
In a rat model of surgically-induced unilateral lung ischemia-reperfusion (I/R) injury, preconditioning with this compound has been shown to be protective. The injury is characterized by an inflammatory response and apoptosis. This compound mitigates these effects by downregulating key mediators of the innate immune system and reducing programmed cell death.
Comparative Performance Data
While direct comparative studies with other named pharmacologic agents in the same lung I/R model are limited in the reviewed literature, the protective effects of this compound can be assessed by its impact on key injury markers. For context, we have included data on other protective strategies, such as N-acetylcysteine (NAC) and remote ischemic preconditioning (RIPC), from similar lung injury models, although direct statistical comparisons with this compound cannot be made.
Table 1: Performance of this compound and Other Protective Strategies in Lung Ischemia-Reperfusion Injury
| Treatment Group | Key Injury Marker | Outcome Measure | Protective Effect |
| This compound | TLR4 Protein Expression | Attenuated I/R-stimulated increase in the ischemic lung.[1] | Decreased inflammatory response. |
| HMGB1 Protein Expression | Blunted the increase in the ischemic lung.[1] | Decreased inflammatory signaling. | |
| Caspase-3 Activity | Decreased in the ischemic lung to levels of the non-ischemic lung.[1] | Reduced apoptosis. | |
| N-acetylcysteine (NAC) | Malondialdehyde Levels | Lowered levels compared to I/R group. | Reduced oxidative stress. |
| Superoxide Dismutase Activity | Greater activity compared to I/R group. | Enhanced antioxidant defense. | |
| Remote Ischemic Preconditioning (RIPC) | Plasma IL-6, TNF-α, and ROS levels | Reduced levels. | Attenuated systemic inflammation and oxidative stress. |
Signaling Pathway in Lung Ischemia-Reperfusion Injury
The protective effect of this compound in lung I/R injury involves the downregulation of the High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) signaling pathway, which is a critical component of the innate immune response.
Caption: Protective mechanism of this compound in lung I/R injury.
Experimental Protocols
Surgically-Induced Lung Ischemia-Reperfusion in Rats [2][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is induced.
-
A left thoracotomy is performed to expose the pulmonary artery, vein, and mainstem bronchus.
-
A microvascular clamp is placed on the pulmonary hilum to induce ischemia for 60 minutes.
-
The clamp is removed to allow for 120 minutes of reperfusion.
-
-
Treatment: this compound or vehicle is administered intraperitoneally 60 minutes before the induction of ischemia.
-
Endpoint Analysis:
-
Western Blot: Lung tissue homogenates are used to quantify the protein expression of TLR4 and HMGB1.
-
Caspase-3 Activity Assay: A colorimetric or fluorometric assay is used to measure caspase-3 activity in lung tissue lysates as a marker of apoptosis.
-
II. Intracerebral Hemorrhage (ICH) Neuronal Injury Model
In an ex vivo model of ICH using organotypic hippocampal slice cultures (OHSCs), this compound, acting as a 20-HETE agonist, surprisingly induced neuronal cell death. This cell death was found to be mediated by ferroptosis, an iron-dependent form of regulated cell death. This section compares the effects of this compound with inhibitors of different cell death pathways.
Comparative Performance Data
The study on OHSCs provides a direct comparison of the effects of modulating 20-HETE signaling and inhibiting various cell death pathways on neuronal survival after a hemorrhagic insult.
Table 2: Comparative Effects of this compound and Cell Death Inhibitors on Neuronal Cell Death in an Ex Vivo ICH Model
| Treatment Group | Mechanism of Action | Outcome Measure (PI Staining) | Protective Effect |
| This compound (10 µM) | 20-HETE Agonist | Increased neuronal cell death. | Pro-death in this model. |
| HET0016 (10 µM) | 20-HETE Synthesis Inhibitor | Reduced hemoglobin-induced cell death. | Neuroprotective. |
| 20-6,15-HEDGE (10 µM) | 20-HETE Antagonist | Decreased hemoglobin-induced cell death. | Neuroprotective. |
| Ferrostatin-1 (10 µM) | Ferroptosis Inhibitor | Significantly alleviated this compound-induced cell death. | Strong neuroprotection. |
| Necrostatin-1 (10 µM) | Necroptosis Inhibitor | Had a protective effect comparable to Ferrostatin-1 against this compound. | Neuroprotective. |
| Caspase-3 Inhibitor VII (25 µM) | Apoptosis Inhibitor | Exerted a small, non-significant protective effect against this compound. | Minimal neuroprotection. |
Signaling Pathway in Intracerebral Hemorrhage-Induced Neuronal Injury
In the context of ICH, 20-HETE signaling, mimicked by this compound, appears to promote neuronal injury through the induction of ferroptosis.
Caption: Role of 20-HETE signaling in ICH-induced ferroptosis.
Experimental Protocols
Organotypic Hippocampal Slice Culture (OHSC) Model of ICH
-
Slice Preparation:
-
Hippocampi are dissected from postnatal day 7-9 mouse pups.
-
400 µm thick transverse slices are prepared using a tissue chopper.
-
Slices are cultured on semiporous membrane inserts at the air-medium interface.
-
-
ICH Induction:
-
After 7-10 days in culture, slices are treated with hemoglobin (e.g., 10 µM) to mimic the hemorrhagic environment.
-
-
Treatment:
-
This compound, HET0016, 20-6,15-HEDGE, Ferrostatin-1, Necrostatin-1, or a caspase-3 inhibitor is co-incubated with hemoglobin.
-
-
Endpoint Analysis:
-
Propidium Iodide (PI) Staining: PI, a fluorescent dye that enters cells with compromised membranes, is added to the culture medium. The fluorescence intensity is quantified to measure cell death.
-
Conclusion
The validation of this compound's protective effects reveals a complex and context-dependent pharmacological profile. In the setting of ischemia-reperfusion lung injury, it acts as a potent anti-inflammatory and anti-apoptotic agent, suggesting its therapeutic potential for this condition. Conversely, in a model of intracerebral hemorrhage, its agonistic activity on the 20-HETE pathway promotes neuronal death via ferroptosis. This highlights the critical importance of understanding the specific pathological context and the underlying molecular mechanisms when evaluating the therapeutic utility of 20-HETE modulators.
The comparative data presented in this guide underscore the superior efficacy of directly inhibiting ferroptosis with agents like Ferrostatin-1 in the neurotrauma setting, as opposed to targeting apoptosis. For lung injury, while this compound shows promise, further studies directly comparing it with other anti-inflammatory and antioxidant agents are warranted to establish its relative efficacy. This guide provides a foundation for researchers and drug development professionals to make informed decisions in the design of future studies and the pursuit of novel therapeutic strategies for these devastating injuries.
References
A Comparative Analysis of 20-5,14-HEDGE with Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine (20-5,14-HEDGE), a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), with other established anti-inflammatory agents. The analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Executive Summary
This compound demonstrates potent anti-inflammatory effects, primarily through the modulation of critical signaling pathways such as NF-κB and Toll-like receptor 4 (TLR4). Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, this compound's mechanism of action appears to be centered on regulating the upstream inflammatory cascade. This guide compares its performance with a corticosteroid (Dexamethasone), a traditional NSAID (Diclofenac), and endogenous lipid mediators with anti-inflammatory properties (Epoxyeicosatrienoic Acids - EETs).
Data Presentation: Comparative Efficacy
The following table summarizes the anti-inflammatory effects of this compound and comparator compounds. Direct head-to-head quantitative comparisons in the same experimental models are limited in the current literature. Therefore, the data presented is a compilation from various studies, and experimental conditions should be considered when interpreting the results.
| Compound | Target/Assay | Model | Efficacy/Potency | Reference |
| This compound | Proinflammatory Cytokines (TNF-α, IL-1β) | Hemoglobin-exposed organotypic hippocampal slice cultures | Increased neuronal death by 28.5% (as a 20-HETE agonist, in contrast to inhibitors which reduced cytokines) | [1] |
| NF-κB and MEK1/ERK1/2 pathways | Rat model of septic shock | Prevented LPS-induced hypotension and mortality by suppressing these pathways and reducing proinflammatory cytokines. | [2][3] | |
| TLR4 and HMGB1 expression | Rat model of lung ischemia-reperfusion injury | Decreased expression of TLR4 and HMGB1, and reduced apoptosis.[4][5] | ||
| Dexamethasone | Glucocorticoid Receptor | In vitro | IC50 = 38 nM, Ki = 6.7 nM | |
| LPS-induced IL-6 release | Human peripheral blood mononuclear cells (PBMCs) | IC50 ≈ 0.5 x 10⁻⁸ M | ||
| Concanavalin-A stimulated PBMC proliferation | Human PBMCs from healthy controls and RA patients | Dose-dependent inhibition (10⁻⁸ to 10⁻⁴ M). | ||
| Diclofenac | IL-1α-induced PGE2 release | Human synovial cells | IC50 = 1.6 ± 0.02 nM | |
| Nitric Oxide (NO) release | LPS-activated RAW 264.7 murine macrophages | IC50 = 47.12 ± 4.85 µg/mL | ||
| TLR-induced cytokine production | Murine and human dendritic cells | Strongly reduced pro- and anti-inflammatory cytokine production. | ||
| 11,12-EET | TNF-α-induced VCAM-1 expression | Human endothelial cells | Most potent among EET regioisomers in inhibiting VCAM-1 expression. | |
| LPS-induced COX-2 activity and expression | Rat, mouse, and human monocytes | Dose-dependently inhibited LPS-induced PGE2 and COX-2. | ||
| 14,15-EET | TNF-α-induced VCAM-1 expression | Human endothelial cells | Inactive in inhibiting TNF-α-induced VCAM-1 expression in some studies. However, other studies show it can suppress inflammation in certain systems. | |
| TNF-α-stimulated inflammation | Human bronchi | Inhibited inflammation via inhibition of IκBα degradation. |
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are intricately linked to its ability to modulate key signaling cascades. The following diagrams, generated using Graphviz, illustrate the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are major targets of this compound.
Caption: TLR4 Signaling Pathway modulated by this compound.
Caption: NF-κB Signaling Pathway and its modulation.
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in this guide.
In Vivo Model of Lung Ischemia-Reperfusion (I/R) Injury
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A thoracotomy is performed to expose the left lung.
-
The pulmonary artery, vein, and mainstem bronchus of the left lung are occluded with a microvascular clamp to induce ischemia for a defined period (e.g., 60 minutes).
-
The clamp is then removed to allow for reperfusion (e.g., for 2 hours).
-
Sham-operated animals undergo the same surgical procedure without the occlusion of the pulmonary vessels and bronchus.
-
-
Treatment: this compound or vehicle is administered (e.g., intraperitoneally) at a specific time point before the induction of ischemia.
-
Assessment of Injury:
-
Histological Analysis: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, inflammation, and cellular infiltration.
-
Western Blot Analysis: Lung tissue homogenates are used to quantify the expression levels of inflammatory proteins such as TLR4 and HMGB1.
-
Apoptosis Assays: Caspase-3 activity assays or TUNEL staining can be performed on lung tissue to measure the extent of apoptosis.
-
In Vivo Model of Endotoxic Shock
-
Animal Model: Rats or mice are frequently used.
-
Procedure:
-
Endotoxic shock is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.
-
-
Treatment: this compound or vehicle is administered (e.g., subcutaneously) typically after the LPS challenge.
-
Assessment of Inflammatory Response:
-
Hemodynamic Monitoring: Mean arterial pressure and heart rate are monitored over time.
-
Cytokine Measurement: Blood samples are collected, and serum levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) are measured using ELISA kits.
-
Western Blot Analysis: Tissues (e.g., kidney, aorta) are harvested to analyze the expression and phosphorylation status of proteins involved in the NF-κB and MAPK signaling pathways.
-
In Vitro Cytokine Release Assay
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary immune cells (e.g., human peripheral blood mononuclear cells) are commonly used.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Diclofenac) for a specific duration.
-
Inflammation is induced by adding a stimulating agent such as LPS.
-
The cell culture supernatant is collected after a defined incubation period.
-
-
Measurement of Cytokines/Mediators:
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) or inflammatory mediators (e.g., PGE2, NO) in the supernatant is quantified using commercially available ELISA kits.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting the release of the measured inflammatory mediator.
Conclusion
This compound presents a distinct anti-inflammatory profile compared to traditional anti-inflammatory drugs and other lipid mediators. Its mechanism of action, centered on the modulation of key signaling pathways like NF-κB and TLR4, suggests its potential as a therapeutic agent for inflammatory conditions where these pathways play a central role. While direct quantitative comparisons of potency (e.g., IC50 values) with direct enzyme inhibitors like NSAIDs are not always applicable, the in vivo data clearly demonstrates its efficacy in mitigating inflammatory responses in complex disease models. Further research involving head-to-head comparative studies in standardized models will be crucial to fully elucidate the therapeutic potential of this compound relative to existing anti-inflammatory agents.
References
- 1. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Protection by this compound Against Surgically-Induced Ischemia Reperf" by Irshad Ali, Stephanie Gruenloh et al. [epublications.marquette.edu]
A Comparative Guide to the Mechanism of 20-5,14-HEDGE Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stable 20-hydroxyeicosatetraenoic acid (20-HETE) analog, N-[20-hydroxyeicosa-5(Z),14(Z)-dienoyl]glycine (20-5,14-HEDGE), with alternative compounds that modulate the 20-HETE signaling pathway. As a synthetic mimetic of the endogenous lipid mediator 20-HETE, this compound has demonstrated a notably dichotomous role, exhibiting both pro-survival and pro-death effects depending on the cellular context and pathological condition.[1] This guide summarizes key experimental findings, presents quantitative data for objective comparison, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: A Context-Dependent Duality
This compound exerts its biological effects by mimicking 20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] The signaling outcomes are highly tissue- and cell type-specific.
-
Pro-Survival and Protective Effects: In the pulmonary vasculature, this compound demonstrates protective effects against ischemia-reperfusion (IR) and hypoxia-reoxygenation (HR) injury.[2][3][4] This is attributed to the activation of pro-survival pathways, including the PI3K/Akt pathway, and the generation of reactive oxygen species (ROS) that function as signaling molecules.
-
Pro-Death and Pro-Inflammatory Effects: In contrast, in models of renal IR injury, intracerebral hemorrhage, and various cancers, elevated 20-HETE signaling is detrimental. In these contexts, 20-HETE and its mimetics like this compound can promote inflammation, apoptosis, and other forms of cell death such as ferroptosis.
This dual nature makes the choice between a 20-HETE agonist like this compound and an antagonist or synthesis inhibitor a critical decision in therapeutic development.
Comparative Analysis: this compound vs. Alternatives
The primary alternatives to a 20-HETE agonist fall into two categories:
-
20-HETE Synthesis Inhibitors: Most notably HET0016 , which selectively inhibits the CYP4A/4F enzymes responsible for 20-HETE production.
-
20-HETE Antagonists: Compounds like 20-HEDE (WIT002) and 20-6,15-HEDGE that block the action of 20-HETE at its putative receptor.
The following tables summarize quantitative data from studies comparing the effects of these compounds in various cell lines and models.
Table 1: Effects on Cell Viability and Proliferation in Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect | % Change vs. Control | Reference |
|---|---|---|---|---|---|
| LNCaP (Prostate Cancer) | HET0016 | 1 µM | ↓ Cell Viability | -49% | |
| HET0016 | 10 µM | ↓ Cell Viability | -64% | ||
| HET0016 | 1 µM | ↓ Proliferation | -50% | ||
| 20-HETE | 5-1000 nM | ↑ Cell Viability | +50% | ||
| Human Small Cell Lung Cancer | 20-HETE Agonist (WIT003) | Not specified | ↑ VEGF & MMP-9 Expression | Not specified |
| | HET0016 / WIT002 | Not specified | Attenuated agonist effect | Not specified | |
Table 2: Comparative Effects on Apoptosis and Cell Death
| Model / Cell Line | Condition | Compound | Effect | Measured Outcome | Reference |
|---|---|---|---|---|---|
| LNCaP (Prostate Cancer) | Standard Culture | HET0016 (10 µM) | ↑ Apoptosis | 31% apoptotic cells | |
| 20-HETE (5-1000 nM) | ↓ Apoptosis | 70% reduction | |||
| Organotypic Hippocampal Slices | Hemoglobin-induced injury | HET0016 (10 µM) | ↓ Cell Death | Significant reduction in PI uptake | |
| 20-6,15-HEDGE (10 µM) | ↓ Cell Death | Significant reduction in PI uptake | |||
| This compound induced death | Ferrostatin-1 (10 µM) | ↓ Cell Death | Significant inhibition | ||
| Necrostatin-1 (10 µM) | ↓ Cell Death | Significant inhibition |
| Pulmonary Tissue Slices | Hypoxia-Reoxygenation | 20-5,14-HEDE | ↓ Apoptosis | Blocked increase in TUNEL-positive cells | |
Table 3: Effects on Ischemia-Reperfusion (IR) Injury Models
| Model | Compound | Effect on Injury | Key Findings | Reference |
|---|---|---|---|---|
| Rat Lung IR | This compound | Protective | ↓ Caspase 3 activity, ↓ TLR4 & HMGB1 expression | |
| Rat Kidney IR | 20-HETE Agonists | Deleterious | No improvement in renal injury | Not specified |
| | HET0016 / 20-HEDE | Protective | ↓ Apoptosis, ↓ tubular lesions, improved renal function | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The divergent outcomes of 20-HETE signaling can be visualized through its key pathways.
Caption: Pro-survival signaling pathway of this compound, prominent in pulmonary endothelial cells.
References
- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue protection and endothelial cell signaling by 20-HETE analogs in intact ex vivo lung slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 20-5,14-HEDGE and Other Inhibitors of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-5,14-HEDGE is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid. Its role in regulating programmed cell death, or apoptosis, is complex and context-dependent, exhibiting both pro-apoptotic and anti-apoptotic properties. This guide provides an objective comparison of this compound with other inhibitors of apoptosis, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid researchers in their study of this compound.
Mechanism of Action: A Dual Role in Cell Survival
Unlike traditional apoptosis inhibitors that target specific caspases or Bcl-2 family proteins, this compound's mechanism of action is more nuanced and appears to be tissue- and injury-specific.
-
Anti-Apoptotic Effects: In models of ischemia-reperfusion (IR) injury in the lung and kidney, this compound demonstrates a protective effect by reducing apoptosis.[1][2] This is achieved, in part, by decreasing the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] The protective mechanism is also linked to the innate immune system, involving the modulation of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4) signaling.[1] Furthermore, this compound has been shown to enhance the production of reactive oxygen species (ROS), which, in some contexts, can promote cell survival signaling pathways.
-
Pro-Apoptotic and Pro-Necroptotic/Ferroptotic Effects: In contrast to its protective roles, this compound has been observed to induce dose-dependent cell death in organotypic hippocampal slice cultures, primarily affecting neurons. Interestingly, a study comparing the efficacy of different cell death inhibitors revealed that the necroptosis inhibitor, Necrostatin-1, and the ferroptosis inhibitor, Ferrostatin-1, were more effective at preventing this compound-induced cell death than a caspase-3 inhibitor. This suggests that in this neuronal context, this compound may trigger cell death through necroptotic and ferroptotic pathways in addition to or instead of classical apoptosis.
Comparative Data
The following tables summarize the available quantitative data for this compound in comparison to other apoptosis inhibitors. It is important to note that direct comparative studies with many well-established apoptosis inhibitors are limited.
| Inhibitor | Target(s) | Mechanism of Action | Effective Concentration/Dose | Model System | Effect on Apoptosis | Reference |
| This compound | Multiple/Context-dependent (e.g., Caspase-3, HMGB1/TLR4 signaling) | Modulates apoptosis, necroptosis, and ferroptosis pathways. | 1 µM (in vitro), 30 mg/kg (in vivo) | Rat lung ischemia-reperfusion | Reduces hypoxia-reoxygenation-induced apoptosis; decreases caspase-3 activity and TUNEL positive cells. | |
| This compound | Multiple/Context-dependent | Induces cell death. | 5-20 µM (in vitro) | Organotypic hippocampal slice cultures | Induces neuronal cell death. | |
| Caspase-3 Inhibitor VII | Caspase-3 | Directly inhibits the activity of the executioner caspase-3. | 25 µM | Organotypic hippocampal slice cultures (with this compound) | Small, non-significant effect on this compound-induced cell death. | |
| Necrostatin-1 | RIPK1 Kinase | Inhibits receptor-interacting protein kinase 1 (RIPK1) to block necroptosis. | 10 µM | Organotypic hippocampal slice cultures (with this compound) | Protective effect against this compound-induced cell death. | |
| Ferrostatin-1 | Ferroptosis pathway | Inhibits iron-dependent lipid peroxidation. | 10 µM | Organotypic hippocampal slice cultures (with this compound) | Significantly alleviated this compound-induced cell death. |
Experimental Protocols
Caspase-3 Activity Assay (Fluorimetric)
This protocol is adapted from studies investigating the protective effects of this compound in lung ischemia-reperfusion injury.
-
Tissue Homogenization: Lung tissue samples are homogenized in a lysis buffer and centrifuged to obtain the cytosolic extract.
-
Protein Quantification: The protein concentration of the extract is determined using a standard method (e.g., Bradford assay).
-
Assay Reaction: A specific amount of protein (e.g., 50-200 µg) is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.
-
Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration and expressed as relative fluorescence units or fold change compared to a control group.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This protocol is a general guideline for detecting DNA fragmentation in tissue sections, as employed in studies assessing apoptosis in lung injury models.
-
Tissue Preparation: Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with proteinase K to allow entry of the labeling reagents.
-
TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.
-
Indirect Method: If a hapten-labeled dUTP (e.g., BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.
-
-
Counterstaining and Imaging: The sections are counterstained with a nuclear stain (e.g., DAPI) to visualize all cell nuclei and imaged using a fluorescence microscope. The percentage of TUNEL-positive cells is then quantified.
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to illustrate the signaling pathways and a typical experimental workflow.
Caption: Protective signaling pathway of this compound in ischemia-reperfusion injury.
Caption: General experimental workflow for evaluating the anti-apoptotic effects of this compound.
Conclusion
This compound is a multifaceted molecule with a complex role in the regulation of cell death. In the context of ischemia-reperfusion injury, it acts as a protective agent, mitigating apoptosis through mechanisms involving the innate immune system and caspase-3 inhibition. However, in neuronal models, it can induce cell death through pathways that appear to be more aligned with necroptosis and ferroptosis than classical apoptosis.
This dual functionality distinguishes this compound from more targeted apoptosis inhibitors like caspase inhibitors or Bcl-2 family modulators. Its broad mechanism of action suggests potential therapeutic applications in diseases where both inflammation and cell death are intertwined. However, its pro-death activity in certain cell types warrants careful consideration and further investigation.
Researchers studying this compound should consider its context-dependent effects and employ a range of cell death assays to fully elucidate its mechanism of action in their specific model system. The findings presented in this guide provide a foundation for further exploration of this intriguing compound and its potential as a modulator of apoptosis and other cell death pathways.
References
Validating the Role of 20-HETE and 5,14-HEDGE in Ferroptosis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the evidence supporting the role of 20-hydroxyeicosatetraenoic acid (20-HETE) and its stable mimetic, 20-5,14-HEDGE, in the regulated cell death process of ferroptosis. This document outlines the current understanding based on pharmacological and preclinical models, compares the 20-HETE pathway to alternative ferroptosis-regulating pathways, and provides detailed experimental protocols for key assays. The quantitative data presented is derived from seminal and recent studies to facilitate objective comparison.
Executive Summary
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] Recent evidence has implicated the arachidonic acid metabolite 20-HETE as a promoter of ferroptosis, particularly in the context of intracerebral hemorrhage (ICH).[2][3] Pharmacological studies using inhibitors of 20-HETE synthesis and a stable 20-HETE mimetic, this compound, have demonstrated a significant role for this pathway in inducing ferroptotic cell death.[2][3] However, direct validation using genetic models such as knockouts of the 20-HETE-producing cytochrome P450 enzymes (CYP4A and CYP4F families) in the context of ferroptosis is currently limited in published literature. This guide will present the existing evidence for the 20-HETE pathway and compare it with well-established, genetically validated alternative ferroptosis pathways, namely the FSP1-CoQ10 and DHODH-mediated pathways.
20-HETE and 5,14-HEDGE in Ferroptosis: Pharmacological Evidence
The primary evidence for the involvement of 20-HETE in ferroptosis comes from studies utilizing pharmacological tools in models of intracerebral hemorrhage (ICH). These studies have shown that inhibiting 20-HETE synthesis or antagonizing its action can protect against ferroptotic cell death, while a stable mimetic, this compound, can induce it.
Key Findings:
-
Inhibition of 20-HETE Synthesis: The 20-HETE synthesis inhibitor HET0016 has been shown to reduce hemoglobin-induced cell death, iron deposition, and lipid reactive oxygen species (ROS) levels in organotypic hippocampal slice cultures (OHSCs). In a mouse model of ICH, HET0016 treatment decreased lipid peroxidation and increased the expression of Glutathione Peroxidase 4 (GPX4), a key negative regulator of ferroptosis.
-
20-HETE Antagonism: The 20-HETE antagonist, 20-6,15-HEDGE, also attenuated hemoglobin-induced lipid peroxidation in OHSCs.
-
20-HETE Mimetic Action: The stable 20-HETE mimetic, this compound, induced cell death in OHSCs, which was significantly inhibited by the ferroptosis inhibitor ferrostatin-1. This suggests that the cell death induced by the 20-HETE mimetic is, at least in part, ferroptosis.
Quantitative Data from Pharmacological Studies
| Compound | Model System | Concentration | Effect on Ferroptosis Markers | Reference |
| HET0016 | Hemoglobin-treated OHSCs | 10 µM | Reduced cell death, iron deposition, and lipid ROS. Increased GPX4 expression. | |
| Collagenase-induced ICH (mouse) | - | Decreased lipid peroxidation and increased GPX4 expression. | ||
| 20-6,15-HEDGE | Hemoglobin-treated OHSCs | 10 µM | Attenuated lipid peroxidation. | |
| This compound | OHSCs | 1-10 µM | Induced cell death, which was inhibited by ferrostatin-1. |
Signaling Pathway
The proposed signaling pathway for 20-HETE-induced ferroptosis involves the downregulation of GPX4, a crucial enzyme that detoxifies lipid peroxides. Reduced GPX4 activity leads to an accumulation of lipid ROS, culminating in ferroptotic cell death. The mitogen-activated protein kinase (MAPK) pathway has also been implicated downstream of 20-HETE in this process.
Comparison with Alternatives: GPX4-Independent Ferroptosis Pathways
While the 20-HETE pathway appears to converge on the canonical GPX4-regulated ferroptosis axis, other GPX4-independent pathways have been identified and validated using genetic models. These alternative pathways represent important comparative benchmarks for understanding the regulation of ferroptosis.
FSP1-CoQ10 Pathway
Ferroptosis Suppressor Protein 1 (FSP1) has been identified as a potent ferroptosis suppressor that acts independently of GPX4. FSP1 reduces coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which can trap lipid peroxyl radicals and inhibit ferroptosis.
DHODH-Mediated Ferroptosis Defense
Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, has been shown to protect against ferroptosis independently of GPX4. DHODH also reduces CoQ10 to ubiquinol within the mitochondria, thereby suppressing mitochondrial lipid peroxidation.
Comparative Overview
| Feature | 20-HETE Pathway | FSP1-CoQ10 Pathway | DHODH Pathway |
| Primary Effector | 20-HETE | FSP1 | DHODH |
| Mechanism | Downregulation of GPX4 | Reduction of CoQ10 to ubiquinol | Reduction of CoQ10 to ubiquinol in mitochondria |
| Genetic Validation | Limited direct evidence | Strong (FSP1 knockout increases ferroptosis sensitivity) | Strong (DHODH knockout/inhibition increases ferroptosis sensitivity) |
| Key Regulator | GPX4 (downstream) | FSP1 | DHODH |
| Cellular Location | Cytosol/Membrane | Plasma Membrane | Mitochondria |
Experimental Protocols
Organotypic Hippocampal Slice Culture (OHSC) Ferroptosis Assay
This ex vivo model maintains the three-dimensional structure of the hippocampus and allows for the study of neuronal cell death in a tissue context.
Methodology:
-
Slice Preparation: Hippocampi are dissected from postnatal day 7-9 mouse pups and sliced into 350 µm sections using a McIlwain tissue chopper.
-
Culture: Slices are placed on semiporous membrane inserts in 6-well plates containing culture medium (e.g., MEM supplemented with horse serum, glutamine, and glucose).
-
Ferroptosis Induction: After a period of stabilization in culture, ferroptosis is induced by adding hemoglobin (10 µM) to the culture medium to mimic hemorrhage.
-
Treatment: Concurrently with hemoglobin, inhibitors (e.g., HET0016, 10 µM), antagonists (e.g., 20-6,15-HEDGE, 10 µM), or mimetics (e.g., this compound, 1-10 µM) are added.
-
Assessment of Cell Death: Cell death is quantified at 18-24 hours post-treatment using propidium iodide (PI) staining, which labels the nuclei of dead cells.
-
Biochemical Analysis: Slices can be harvested for Western blotting to measure protein levels (e.g., GPX4, 4-HNE) or for fluorescence-based assays to measure lipid ROS (e.g., with C11-BODIPY).
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This in vivo model is widely used to study the pathophysiology of hemorrhagic stroke and to test potential therapeutic interventions.
Methodology:
-
Anesthesia and Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame.
-
Collagenase Injection: A small burr hole is drilled in the skull over the striatum. A Hamilton syringe is used to inject a low dose of bacterial collagenase (e.g., 0.075 units in 0.5 µL of saline) into the striatum. The collagenase disrupts the blood-brain barrier, leading to hemorrhage.
-
Treatment: Test compounds (e.g., HET0016) can be administered systemically (e.g., via intraperitoneal injection) at various time points post-ICH.
-
Neurological Assessment: Neurological deficits are assessed at different time points (e.g., 1, 3, and 7 days) using standardized scoring systems.
-
Histological and Biochemical Analysis: At the end of the experiment, brains are harvested for histological analysis (e.g., lesion volume measurement, iron staining) and biochemical assays (e.g., Western blotting for GPX4, lipid peroxidation assays).
Conclusion and Future Directions
The available pharmacological evidence strongly suggests a pro-ferroptotic role for 20-HETE, mediated through the downregulation of GPX4. The use of the stable mimetic this compound provides a valuable tool for inducing ferroptosis in experimental models. However, the field would greatly benefit from studies employing genetic models, such as conditional knockouts of CYP4A or CYP4F enzymes in relevant cell types or tissues, to definitively validate the role of endogenous 20-HETE in ferroptosis. Further research is also needed to explore the potential interplay between the 20-HETE pathway and the GPX4-independent ferroptosis defense mechanisms involving FSP1 and DHODH. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting ferroptosis in various diseases.
References
A Comparative Analysis of 20-HETE, 5,14-HEDGE, and Other Lipid Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid signaling molecule 20-hydroxyeicosatetraenoic acid (20-HETE) and its synthetic mimetic, N-(20-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycine (5,14-HEDGE), with other key lipid signaling molecules. The information is supported by experimental data to aid in research and drug development.
20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2][3] It plays a complex and often contrasting role in various physiological and pathological processes, particularly within the vascular system.[4][5] 5,14-HEDGE is a stable, synthetic analog of 20-HETE, frequently used in experimental settings to mimic the actions of its endogenous counterpart.
Comparative Data on Biological Effects
The following tables summarize the key biological effects of 20-HETE and its mimetic 5,14-HEDGE, with comparisons to other relevant lipid signaling molecules where applicable.
| Parameter | 20-HETE / 5,14-HEDGE | Other Eicosanoids (e.g., EETs) | Key Findings & References |
| Vascular Tone | Potent vasoconstrictor in most vascular beds (renal, cerebral). Dilates pulmonary arteries. | EETs are generally vasodilators and act as endothelial-derived hyperpolarizing factors. | 20-HETE's vasoconstrictor action is mediated by blocking K+ channels in vascular smooth muscle cells. |
| Blood Pressure Regulation | Pro-hypertensive in the vasculature, but can be anti-hypertensive in renal tubules by promoting natriuresis. | EETs generally have anti-hypertensive effects. | The overall effect of 20-HETE on blood pressure is complex and tissue-dependent. |
| Inflammation | Pro-inflammatory in many contexts, promoting endothelial dysfunction and cytokine production. However, anti-inflammatory effects have been observed in septic shock models. | EETs are generally considered anti-inflammatory. | 5,14-HEDGE has shown protective effects in septic shock by preventing hypotension and inflammation. |
| Angiogenesis | Promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. | EETs also promote angiogenesis. | The pro-angiogenic effects of 20-HETE are mediated through pathways involving VEGF and ROS production. |
| Platelet Aggregation | Inhibits platelet aggregation. | Thromboxane A2 (another eicosanoid) is a potent promoter of platelet aggregation. | This effect is in contrast to many of its other pro-thrombotic and pro-inflammatory actions. |
| Ischemia-Reperfusion Injury | Contributes to injury in the brain, kidney, and heart. However, protective effects have been noted in the lung. | 5,14-HEDGE has been shown to be protective in lung ischemia-reperfusion injury. |
Experimental Data: 5,14-HEDGE in a Rat Model of Septic Shock
A study investigating the effects of 5,14-HEDGE in a lipopolysaccharide (LPS)-induced rat model of septic shock yielded the following key results:
| Treatment Group | Mean Arterial Pressure (MAP) Change (mmHg) | Heart Rate (HR) Change (bpm) |
| LPS | ↓ 35 | ↑ 75 |
| LPS + 5,14-HEDGE | Prevented the fall in MAP | Prevented the increase in HR |
| Vehicle + 5,14-HEDGE | No significant effect | No significant effect |
Data summarized from Tunctan et al. (2021).
These findings demonstrate the ability of 5,14-HEDGE to counteract the hemodynamic instability associated with septic shock.
Signaling Pathways
The signaling pathways of 20-HETE are complex and cell-type specific. A key receptor for 20-HETE has been identified as GPR75.
Caption: 20-HETE signaling in endothelial cells leading to dysfunction.
In septic shock, 5,14-HEDGE has been shown to prevent the downregulation of the MyD88-dependent signaling pathway.
Caption: 5,14-HEDGE's role in mitigating LPS-induced inflammation.
Experimental Protocols
Rodent Model of Septic Shock
Objective: To evaluate the in vivo effects of 5,14-HEDGE on hemodynamic parameters in a model of sepsis.
Methodology:
-
Conscious male Wistar rats are used in the study.
-
A baseline for Mean Arterial Pressure (MAP) and Heart Rate (HR) is established.
-
Septic shock is induced by an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg).
-
A control group receives a saline injection.
-
One hour following the LPS or saline injection, the treatment group receives a subcutaneous (s.c.) injection of 5,14-HEDGE (e.g., 30 mg/kg).
-
MAP and HR are continuously monitored for a set period (e.g., 4 hours).
-
Data is collected and analyzed to compare the hemodynamic changes between the different treatment groups.
Western Blot for Signaling Protein Expression
Objective: To determine the effect of 5,14-HEDGE on the expression of key signaling proteins in tissues.
Methodology:
-
Following the in vivo experiment, tissues of interest (e.g., kidney, heart, aorta) are harvested.
-
Tissue homogenates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MyD88, TAK1, NF-κB).
-
A secondary antibody conjugated to an enzyme is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine relative protein expression levels.
Conclusion
20-HETE is a multifaceted lipid signaling molecule with significant, and at times contradictory, effects on the cardiovascular and renal systems. Its synthetic mimetic, 5,14-HEDGE, serves as a valuable tool for elucidating these roles and exploring potential therapeutic applications. The pro-hypertensive and pro-inflammatory actions of 20-HETE in the vasculature contrast with its natriuretic effects in the kidney and the protective effects of 5,14-HEDGE observed in models of septic shock and lung injury. This highlights the complexity of the eicosanoid system and the importance of tissue-specific actions. Further research into the signaling pathways and downstream effects of 20-HETE and its analogs is crucial for the development of targeted therapies for a range of cardiovascular and inflammatory diseases.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5,14-HEDGE, a 20-HETE mimetic, on lipopolysaccharide-induced changes in MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway and circulating miR-150, miR-223, and miR-297 levels in a rat model of septic shock | springermedizin.de [springermedizin.de]
- 3. ahajournals.org [ahajournals.org]
- 4. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. The Role of 20-HETE in Androgen-Mediated Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Mechanisms of 20-5,14-HEDGE: A Comparative Guide on its In Vivo and Ex Vivo Effects
For Immediate Release
This publication provides a comprehensive comparison of the in vivo and ex vivo effects of 20-5,14-HEDGE, a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE). The data presented herein confirms the protective role of this compound in preclinical models of lung injury, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Executive Summary
In vivo studies in a rat model of lung ischemia-reperfusion (I/R) injury demonstrate that prophylactic administration of this compound significantly mitigates lung damage. This is evidenced by a reduction in inflammatory markers, cellular apoptosis, and an overall improvement in lung function. Complementary ex vivo experiments using rat lung slices subjected to hypoxia-reoxygenation (HR) corroborate these findings, highlighting the compound's ability to modulate reactive oxygen species (ROS) production and inhibit apoptotic pathways at the tissue level. This guide synthesizes the key quantitative data, details the experimental methodologies, and visualizes the underlying signaling pathways to provide a clear and objective comparison of the product's performance.
Data Presentation: In Vivo vs. Ex Vivo Efficacy
The following tables summarize the key quantitative findings from comparative studies on this compound.
Table 1: In Vivo Effects of this compound on Lung Ischemia-Reperfusion Injury in Rats
| Parameter | Control (Vehicle) | This compound Treated | Outcome |
| Apoptosis | |||
| Caspase 3 Activity (Ischemic Lung) | Increased vs. non-ischemic lung | Reduced to levels of non-ischemic lung[1] | Attenuation of apoptosis |
| Inflammation | |||
| TLR4 Protein Expression (Ischemic Lung) | Increased vs. non-ischemic lung | Attenuated increase[1] | Reduction of inflammatory signaling |
| Polymorphonuclear Cell Infiltration | Present | Reduced[1] | Decreased immune cell infiltration |
| HMGB1 Expression | Increased | Reduced[1] | Modulation of damage-associated molecular patterns |
| Lung Injury & Function | |||
| Lung Hemorrhage | Observed | Reduced[1] | Mitigation of tissue damage |
| Arterial pO₂ | Lower | Higher | Improved oxygenation |
Table 2: Ex Vivo Effects of this compound on Rat Lung Slices
| Parameter | Control (Vehicle) | This compound/Analog Treated | Outcome |
| Oxidative Stress | |||
| Superoxide Production (Chemiluminescence) | 87 ± 14 RLU/gm/min | 195 ± 25 RLU/gm/min | Increased ROS signaling |
| Apoptosis (Hypoxia-Reoxygenation) | |||
| TUNEL Positive Cells | Increased | Blocked increase (with 20-5,14-HEDE) | Inhibition of apoptosis |
| Caspase 3 Activity | Increased | Blunted increase (with 20-5,14-HEDE) | Reduction of apoptotic signaling |
Experimental Protocols
In Vivo Rat Model of Lung Ischemia-Reperfusion Injury
A surgical model of unilateral lung ischemia was induced in Sprague-Dawley rats.
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized.
-
Treatment: this compound (30 mg/kg) or a vehicle solution was administered via intraperitoneal (i.p.) injection 60 minutes prior to the ischemic insult.
-
Surgical Procedure: A thoracotomy was performed to expose the left lung. The pulmonary artery, vein, and bronchus to the left lung were occluded for 60 minutes to induce ischemia.
-
Reperfusion: The occlusion was removed, and the lung was reperfused for 2 hours.
-
Assessment of Injury: Following reperfusion, lung tissue was harvested for analysis.
-
Histology: Lung sections were stained with hematoxylin and eosin to assess tissue damage and polymorphonuclear cell infiltration.
-
Immunohistochemistry: Myeloperoxidase staining was used to identify neutrophils.
-
Western Blot: Lung homogenates were analyzed for the expression of High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4).
-
Apoptosis Assay: Caspase 3 activity in lung homogenates was measured to quantify apoptosis.
-
Ex Vivo Rat Lung Slice Model
Precision-cut lung slices from rats were utilized to investigate the direct effects of this compound on lung tissue.
-
Tissue Preparation: Freshly isolated rat lungs were used to prepare 300 µm thick lung slices using a vibratome.
-
ROS Measurement:
-
Lung slices were incubated with Dihydroethidium (DHE), a fluorescent probe for superoxide.
-
Slices were then treated with 1 µM this compound or vehicle.
-
Reactive oxygen species production was visualized and quantified using confocal microscopy.
-
Chemiluminescence assays were also performed to confirm superoxide production.
-
-
Hypoxia-Reoxygenation (HR) Induced Apoptosis:
-
Lung slices were subjected to hypoxia followed by reoxygenation to mimic I/R injury.
-
A stable analog, 20-5,14-HEDE, was added immediately before the hypoxic period.
-
Apoptosis Assessment:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to identify apoptotic cells.
-
Caspase 3 Activity: Caspase 3 activity was measured in the homogenates of the lung slices.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways influenced by this compound and the experimental workflows.
Discussion
The collective evidence from both in vivo and ex vivo studies strongly supports the protective effects of this compound in the context of lung ischemia-reperfusion injury. The in vivo data demonstrates a clear therapeutic potential in a complex biological system, where the compound reduces inflammation, apoptosis, and tissue damage, ultimately leading to improved physiological outcomes. The ex vivo data provides a mechanistic confirmation of these effects at the tissue level, directly linking the compound to the modulation of cellular stress responses like ROS production and apoptosis.
The proposed signaling pathway suggests that this compound may exert its protective effects by attenuating the inflammatory cascade initiated by the release of damage-associated molecular patterns like HMGB1 and the subsequent activation of TLR4. This, in turn, may lead to a reduction in downstream ROS production and apoptosis. The observed increase in ROS in ex vivo endothelial cells by 20-HETE analogs might represent a preconditioning effect, a common phenomenon where a mild initial stress induces protective mechanisms against a subsequent, more severe insult.
References
A Comparative Analysis of 20-5,14-HEDGE: A Novel Modulator in Ischemia-Reperfusion Injury and Septic Shock
For Researchers, Scientists, and Drug Development Professionals: An Independent Verification of Published Results on the 20-HETE Analog, 20-5,14-HEDGE.
This guide provides an objective comparison of the published performance of this compound, a stable synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), against relevant alternatives in preclinical models of septic shock and ischemia-reperfusion (IR) injury. The experimental data supporting its mechanisms of action are summarized herein, with detailed methodologies for key experiments and visual representations of the involved signaling pathways.
I. Performance in a Rodent Model of Septic Shock
In rodent models of lipopolysaccharide (LPS)-induced septic shock, this compound has demonstrated significant protective effects by mitigating hypotension, reducing systemic inflammation, and improving survival rates.[1][2] The primary mechanism involves counteracting the overproduction of nitric oxide (NO) and other vasodilatory prostanoids that contribute to the life-threatening vascular collapse characteristic of septic shock.[2][3]
The most common comparator in these studies is 20-HEDE, a competitive antagonist of 20-HETE. The use of 20-HEDE helps to confirm that the protective effects of this compound are mediated through the 20-HETE signaling pathway.
| Parameter | Control (LPS + Vehicle) | This compound (30 mg/kg) + LPS | 20-HEDE (30 mg/kg) + this compound + LPS | Reference |
| Change in Mean Arterial Pressure (mmHg) | ↓ 33 | No significant change | Fall in blood pressure similar to control | [1] |
| Change in Heart Rate (beats/min) | ↑ 57 | No significant change | Rise in heart rate similar to control | |
| Survival Rate (%) | 84 | 98 | Not Reported | |
| iNOS Protein Expression | Increased | Prevented increase | Not Reported | |
| Systemic 6-keto-PGF1α Levels | Increased | Prevented increase | Reversed the effect of this compound | |
| Systemic PGE2 Levels | Increased | Prevented increase | Reversed the effect of this compound | |
| Renal and Cardiovascular MyD88 Expression | Increased | Prevented increase | Not Reported | |
| Renal and Cardiovascular NF-κB Activation | Increased | Prevented increase | Not Reported |
II. Efficacy in Ischemia-Reperfusion (IR) Injury Models
This compound has shown protective effects in surgically-induced models of lung and renal ischemia-reperfusion injury. The compound appears to mitigate tissue damage by reducing apoptosis and attenuating the inflammatory response mediated by the innate immune system.
| Parameter | IR Injury + Vehicle | This compound + IR Injury | Reference |
| Lung Caspase-3 Activity | Increased | Decreased to levels of non-ischemic lung | |
| Lung Toll-Like Receptor 4 (TLR4) Expression | Increased | Attenuated the increase | |
| Lung High Mobility Group Box 1 (HMGB1) Expression | Increased | Attenuated the increase | |
| Renal Injury | Severe | Significantly attenuated | |
| Post-Ischemic Medullary Blood Flow | Decreased to 50% of baseline | Completely prevented the decrease |
III. Experimental Protocols
A. Rodent Model of Septic Shock
B. Surgically-Induced Lung Ischemia-Reperfusion Injury Model
In Sprague-Dawley rats, unilateral lung ischemia is induced for 60 minutes, followed by a 2-hour reperfusion period. This compound (30 mg/kg) or a vehicle is administered intraperitoneally 60 minutes before the surgical procedure. Lung injury is assessed through histological examination (hematoxylin and eosin staining) and immunohistochemistry for markers like myeloperoxidase (for neutrophil infiltration). Apoptosis is quantified by measuring caspase-3 activity using a fluorimetric assay kit. The expression of inflammatory mediators such as TLR4 and HMGB1 is determined by Western blot analysis of lung tissue homogenates.
IV. Signaling Pathways and Mechanisms of Action
The protective effects of this compound in septic shock and ischemia-reperfusion injury are attributed to its modulation of several key signaling pathways.
In septic shock, LPS activates the Toll-Like Receptor 4 (TLR4), leading to a signaling cascade involving MyD88 and the subsequent activation of NF-κB. This transcription factor upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), resulting in excessive NO production and vasodilation. This compound, by mimicking the effects of 20-HETE, is thought to interfere with this pathway, thereby reducing iNOS expression and mitigating the harmful cardiovascular effects.
In ischemia-reperfusion injury, tissue damage triggers the release of danger-associated molecular patterns (DAMPs) like HMGB1, which also activate TLR4. This initiates an inflammatory cascade and promotes apoptosis. This compound appears to dampen this response, leading to reduced expression of TLR4 and HMGB1, and a subsequent decrease in caspase-3 activity, a key marker of apoptosis.
The synthesis of 20-HETE from arachidonic acid is a key upstream event. This compound acts as a stable mimetic of 20-HETE, initiating these protective signaling events.
References
Assessing the Translational Potential of 20-5,14-HEDGE Compared to Existing Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate, 20-hydroxy-5,14-HEDGE (20-5,14-HEDGE), with existing therapies for conditions such as septic shock and ischemia-reperfusion injury. This document is intended to serve as a resource for researchers and drug development professionals, offering an objective assessment of the translational potential of this compound based on available preclinical data.
Introduction to this compound
This compound is a synthetic analog of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 enzymes.[1] While 20-HETE has diverse biological effects, its therapeutic application is limited by its rapid metabolism. This compound is a more stable mimetic that has demonstrated protective effects in preclinical models of inflammatory and ischemic conditions, including septic shock and lung ischemia-reperfusion injury.[2][3]
Mechanism of Action of this compound
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways implicated in inflammation, apoptosis, and vascular function. A key mechanism involves the inhibition of the innate immune response and inflammatory signaling cascades.
In models of lung ischemia-reperfusion injury, this compound has been shown to decrease the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4).[3][4] This interference with the HMGB1-TLR4 signaling axis leads to a downstream reduction in inflammatory responses.
Furthermore, in the context of septic shock, this compound has been observed to prevent the activation of the MyD88/TAK1/IKKβ/IκB-α/NF-κB pathway. This pathway is a critical regulator of pro-inflammatory cytokine production. By inhibiting this cascade, this compound can attenuate the systemic inflammatory response that characterizes sepsis. The molecule has also been shown to suppress the iNOS-sGC-PKG-dependent pathway.
dot
Caption: Signaling Pathway of this compound in Inflammatory Conditions.
Comparison with Existing Therapies
Direct comparative studies between this compound and current standard-of-care therapies are not yet available in the published literature. Therefore, this guide presents the preclinical data for this compound alongside the established treatment strategies for septic shock and lung ischemia-reperfusion injury to facilitate an indirect comparison.
Septic Shock
Existing Therapies: The current standard of care for septic shock, as outlined by the Surviving Sepsis Campaign, focuses on early recognition and a bundled approach to management. Key interventions include:
-
Fluid Resuscitation: Rapid administration of intravenous crystalloids to restore intravascular volume.
-
Antimicrobial Therapy: Prompt initiation of broad-spectrum antibiotics.
-
Vasopressor Support: Use of vasopressors, with norepinephrine as the first-line agent, to maintain mean arterial pressure (MAP) and tissue perfusion.
Preclinical Evidence for this compound: In a rodent model of septic shock induced by lipopolysaccharide (LPS), this compound demonstrated significant therapeutic effects. Treatment with this compound reversed hypotension, improved survival rates, and attenuated the expression of pro-inflammatory cytokines.
Data Presentation: this compound in a Rodent Model of Septic Shock
| Parameter | Control (LPS) | This compound (LPS + HEDGE) | Reference |
| Survival Rate | 84% | 98% | |
| Mean Arterial Pressure (mmHg) | Fell by 35 mmHg | Prevented the fall in MAP | |
| Heart Rate (bpm) | Rose by 75 bpm | Prevented the increase in HR | |
| MyD88 Protein Expression | Increased | Prevented the increase |
Lung Ischemia-Reperfusion Injury
Existing Therapies: There is no single definitive therapy for lung ischemia-reperfusion injury beyond supportive care. Management strategies primarily focus on:
-
Lung-Protective Ventilation: Using low tidal volumes and limiting plateau pressures to minimize ventilator-induced lung injury.
-
Supportive Care: Maintenance of hemodynamic stability and fluid balance.
-
Pharmacological Agents (Investigational): Various agents, including antioxidants and anti-inflammatory drugs, have been investigated in preclinical models with limited translation to clinical practice.
Preclinical Evidence for this compound: In a rat model of surgically induced lung ischemia-reperfusion injury, this compound provided significant protection. It reduced lung hemorrhage, infiltration of polymorphonuclear cells, and markers of apoptosis.
Data Presentation: this compound in a Rat Model of Lung Ischemia-Reperfusion Injury
| Parameter | Control (Ischemia-Reperfusion) | This compound (IR + HEDGE) | Reference |
| HMGB1 Expression | Increased | Decreased | |
| TLR4 Expression | Increased | Decreased | |
| Caspase 3 Activity (Apoptosis) | Increased | Decreased | |
| Polymorphonuclear Cell Infiltration | Increased | Decreased |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Animal Model of Septic Shock (LPS-Induced)
dot
Caption: Workflow for the LPS-induced septic shock animal model.
-
Animals: Male Wistar rats or other appropriate rodent models.
-
Induction of Sepsis: A sublethal or lethal dose of lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection.
-
Treatment: this compound is typically administered subcutaneously or intraperitoneally at a specified time point before or after LPS challenge.
-
Monitoring and Endpoints: Hemodynamic parameters (mean arterial pressure, heart rate) are monitored continuously. Survival is assessed over a defined period. At the end of the experiment, blood and tissues are collected for analysis of inflammatory markers.
Animal Model of Lung Ischemia-Reperfusion Injury
-
Animals: Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Animals are anesthetized and ventilated. A thoracotomy is performed to expose the left lung. The pulmonary artery, vein, and main bronchus of the left lung are occluded with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia. The clamp is then removed to allow for reperfusion (e.g., for 2 hours).
-
Treatment: this compound or vehicle is administered, typically via intraperitoneal injection, prior to the ischemic period.
-
Assessment of Injury: After the reperfusion period, the lungs are harvested. Injury is assessed by histological examination (hematoxylin and eosin staining), measurement of lung wet-to-dry ratio (for edema), and analysis of inflammatory cell infiltration (e.g., myeloperoxidase assay). Apoptosis is quantified using methods like the TUNEL assay or measurement of caspase-3 activity.
Western Blotting for HMGB1 and TLR4
-
Tissue Preparation: Lung tissue homogenates are prepared in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HMGB1 and TLR4. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin).
Translational Potential and Future Directions
The preclinical data for this compound are promising, suggesting a potential therapeutic role in conditions characterized by excessive inflammation and ischemia-reperfusion injury. Its ability to modulate key signaling pathways like HMGB1-TLR4 and NF-κB provides a strong mechanistic rationale for its observed protective effects.
However, the lack of direct comparative studies with current standard-of-care treatments is a significant limitation in assessing its true translational potential. Future research should focus on:
-
Direct Comparative Efficacy Studies: Head-to-head preclinical studies comparing this compound with standard therapies (e.g., norepinephrine in septic shock models) are crucial.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the pharmacokinetic and pharmacodynamic profiles of this compound is necessary to determine optimal dosing and administration routes for potential clinical trials.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required to evaluate the potential adverse effects of this compound.
-
Investigation in Large Animal Models: Efficacy and safety studies in larger animal models that more closely mimic human physiology would provide more robust data for translation.
References
- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,14-HEDGE, a 20-HETE mimetic, reverses hypotension and improves survival in a rodent model of septic shock: contribution of soluble epoxide hydrolase, CYP2C23, MEK1/ERK1/2/IKKβ/IκB-α/NF-κB pathway, and proinflammatory cytokine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection by this compound against surgically induced ischemia reperfusion lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by this compound Against Surgically-Induced Ischemia Reperfusion Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 20-5,14-Hedge
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of the novel research compound, Hedge-20514. Given the compound's properties, adherence to these procedures is mandatory to ensure personnel safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Hedge-20514 is a potent signaling pathway modulator. While full toxicological data is pending, preliminary studies indicate it is a skin and eye irritant and may be harmful if inhaled or ingested. A comprehensive Safety Data Sheet (SDS) should be consulted before any handling.[1][2][3] The following tables summarize the required PPE and recommended handling materials.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents skin contact and absorption.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Full-Face Shield | Protects against splashes and aerosol inhalation. |
| Respiratory Protection | NIOSH-approved Respirator with appropriate cartridges | Required when handling the powdered form or creating aerosols. |
| Body Protection | Chemical-resistant Lab Coat or disposable Coveralls | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Table 2: Glove Compatibility and Breakthrough Time
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | > 480 | Excellent (Recommended for most applications) |
| Neoprene | > 480 | Excellent (Alternative to Nitrile) |
| Latex | < 10 | Not Recommended |
| Vinyl | < 5 | Not Recommended |
Operational Plan: Safe Handling Workflow
Safe handling of Hedge-20514 requires a systematic approach from preparation to disposal. The following workflow must be followed for all experimental procedures involving this compound.
Disposal Plan: Segregation and Waste Management
Proper disposal of Hedge-20514 and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, weigh boats) | Labeled, sealed, chemically-resistant container | Dispose of as hazardous chemical waste through the institution's Environmental Health & Safety (EHS) office. |
| Liquid Waste (solutions containing Hedge-20514) | Labeled, sealed, chemically-compatible container with secondary containment | Dispose of as hazardous liquid waste through EHS. Do not dispose down the drain. |
| Sharps (contaminated needles, scalpels) | Puncture-proof sharps container | Dispose of through the institutional hazardous waste program. |
| Empty Containers | Original container | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as per institutional guidelines. |
Emergency Procedures: Chemical Spill Response
In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination. The response procedure depends on the size and nature of the spill.
Experimental Protocol for Spill Decontamination:
-
Preparation: Ensure a chemical spill kit is readily available. The kit should contain absorbent pads or powders, neutralizing agents (if applicable), forceps for broken glass, and heavy-duty bags for hazardous waste.
-
Containment: For liquid spills, create a dike around the spill using an appropriate absorbent material to prevent it from spreading.
-
Absorption/Neutralization: Apply an absorbent powder over the spill, starting from the edges and working inwards. Allow the material to fully absorb the liquid.
-
Collection: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a labeled, heavy-duty polyethylene bag or container.
-
Final Cleaning: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the waste container, attach a completed hazardous waste tag, and contact your institution's EHS for pickup.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Solstice Research Chemicals [lab.solstice.com]
- 3. Safety Data Sheets (MSDS) and Other Chemical Specific Info | Environmental Health & Safety [ehs.ucsb.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
